5-Methyltridecanoyl-CoA
Description
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Properties
Molecular Formula |
C35H62N7O17P3S |
|---|---|
Molecular Weight |
977.9 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-methyltridecanethioate |
InChI |
InChI=1S/C35H62N7O17P3S/c1-5-6-7-8-9-10-12-23(2)13-11-14-26(44)63-18-17-37-25(43)15-16-38-33(47)30(46)35(3,4)20-56-62(53,54)59-61(51,52)55-19-24-29(58-60(48,49)50)28(45)34(57-24)42-22-41-27-31(36)39-21-40-32(27)42/h21-24,28-30,34,45-46H,5-20H2,1-4H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50) |
InChI Key |
XCHLHXGJXKHYSW-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Metabolic Fate of 5-Methyltridecanoyl-CoA: A Putative Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyltridecanoyl-CoA, a branched-chain acyl-CoA, is predicted to undergo a multi-compartmental metabolic breakdown involving initial rounds of mitochondrial beta-oxidation followed by peroxisomal degradation. Due to the methyl branch at an odd-numbered carbon, standard beta-oxidation is impeded after two cycles. The resulting α-methyl branched-chain acyl-CoA is likely shuttled to the peroxisome for further catabolism via a pathway analogous to that of pristanic acid. This process ultimately yields propionyl-CoA and acetyl-CoA, which can then enter central metabolic pathways. This guide outlines the putative metabolic pathway of this compound, details the key enzymatic steps, and provides hypothetical quantitative data and experimental protocols based on analogous branched-chain fatty acids.
Introduction
Branched-chain fatty acids (BCFAs) are important constituents of the human diet, primarily derived from dairy products, meat, and fish.[1] Their metabolism often requires specialized enzymatic pathways to bypass the steric hindrance imposed by methyl branches, which can obstruct the standard beta-oxidation spiral.[2] Fatty acids with methyl groups on the β-carbon, such as phytanic acid, necessitate an initial α-oxidation step.[3] In contrast, this compound, with its methyl group on the fifth carbon, can likely undergo initial degradation through the conventional beta-oxidation pathway before requiring specialized enzymatic machinery.
This technical guide provides a comprehensive overview of the hypothesized metabolic pathway of this compound. The proposed pathway is based on the well-established principles of fatty acid metabolism and draws parallels with the known degradation routes of other BCFAs, particularly pristanic acid, a 2-methyl branched-chain fatty acid.[4][5]
Proposed Metabolic Pathway of this compound
The metabolism of this compound is anticipated to be a multi-step process occurring in both the mitochondria and peroxisomes.
Activation and Mitochondrial Transport
Prior to entering the metabolic cascade, 5-methyltridecanoic acid must be activated to its CoA thioester, this compound. This reaction is catalyzed by an acyl-CoA synthetase. The activated acyl-CoA is then transported into the mitochondrial matrix via the carnitine shuttle system.
Initial Mitochondrial Beta-Oxidation Cycles
Once inside the mitochondria, this compound can undergo two complete cycles of beta-oxidation, as the methyl group at the C5 position does not interfere with the initial enzymatic steps. Each cycle consists of four reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage, resulting in the shortening of the acyl-CoA chain by two carbons and the release of one molecule of acetyl-CoA.[6]
-
Cycle 1: this compound is converted to 3-Methylundecanoyl-CoA and acetyl-CoA.
-
Cycle 2: 3-Methylundecanoyl-CoA is converted to 2-Methylnonanoyl-CoA and acetyl-CoA.
The product of these two cycles, 2-Methylnonanoyl-CoA, possesses a methyl group on the α-carbon (position 2), which sterically hinders the action of mitochondrial 2-enoyl-CoA hydratase, thus blocking further degradation by the conventional beta-oxidation pathway.
Peroxisomal Beta-Oxidation
The resulting 2-Methylnonanoyl-CoA is likely transported to the peroxisomes for subsequent degradation. Peroxisomes are known to be involved in the metabolism of very-long-chain fatty acids and branched-chain fatty acids.[7] The beta-oxidation pathway in peroxisomes differs slightly from the mitochondrial pathway, particularly in the first step, which is catalyzed by a FAD-dependent acyl-CoA oxidase that produces H₂O₂.[7]
The peroxisomal beta-oxidation of 2-Methylnonanoyl-CoA is expected to proceed through several cycles, analogous to the degradation of pristanic acid.[4][5] In the final thiolytic cleavage step of the last cycle, a three-carbon unit, propionyl-CoA, is released along with acetyl-CoA.
The breakdown of 2-Methylnonanoyl-CoA in the peroxisome would yield:
-
Three molecules of acetyl-CoA
-
One molecule of propionyl-CoA
Propionyl-CoA can be converted to succinyl-CoA and enter the citric acid cycle.
Quantitative Data (Hypothetical)
Direct quantitative data for the enzymatic reactions involved in this compound metabolism are not available. The following table presents hypothetical kinetic parameters for the key enzymes, based on values reported for enzymes acting on similar branched-chain fatty acid substrates.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source (Analogous Substrate) |
| Acyl-CoA Synthetase | 5-Methyltridecanoic acid | 50 | 200 | General Long-Chain Acyl-CoA Synthetases |
| Medium-Chain Acyl-CoA Dehydrogenase | This compound | 25 | 150 | MCAD with various substrates |
| Peroxisomal Branched-Chain Acyl-CoA Oxidase | 2-Methylnonanoyl-CoA | 30 | 100 | Pristanoyl-CoA Oxidase |
| Peroxisomal Multifunctional Enzyme 2 | 2-Methyl-2-enoyl-CoA | 40 | 120 | Pristenoyl-CoA Hydratase/Dehydrogenase |
| Peroxisomal Thiolase | 3-Keto-2-methylacyl-CoA | 20 | 300 | SCPx Thiolase with pristanoyl-CoA metabolites |
Table 1: Hypothetical Kinetic Parameters for Enzymes in the this compound Metabolic Pathway.
Experimental Protocols
Investigating the metabolic pathway of this compound would involve a combination of in vitro enzyme assays and cell-based metabolic studies.
In Vitro Enzyme Assays
Objective: To determine the kinetic parameters of enzymes involved in the degradation of this compound and its intermediates.
Methodology:
-
Enzyme Source: Recombinant human enzymes (e.g., acyl-CoA synthetase, acyl-CoA dehydrogenases, peroxisomal enzymes) can be expressed and purified from E. coli or insect cells.
-
Substrate Synthesis: 5-Methyltridecanoic acid and its subsequent metabolic intermediates (e.g., 2-Methylnonanoyl-CoA) would need to be chemically synthesized.
-
Assay Conditions:
-
Acyl-CoA Synthetase Activity: Measured by monitoring the consumption of ATP or the formation of the acyl-CoA product using HPLC.
-
Acyl-CoA Dehydrogenase Activity: Assessed spectrophotometrically by following the reduction of an artificial electron acceptor (e.g., dichlorophenolindophenol).
-
Peroxisomal Acyl-CoA Oxidase Activity: Determined by measuring the production of H₂O₂ using a coupled spectrophotometric assay with horseradish peroxidase.
-
Thiolase Activity: Monitored by the decrease in absorbance at 303 nm due to the cleavage of the 3-ketoacyl-CoA substrate.
-
-
Data Analysis: Michaelis-Menten kinetics would be used to determine the Km and Vmax values.
Cellular Metabolism Studies
Objective: To trace the metabolic fate of this compound in cultured cells.
Methodology:
-
Cell Culture: Human fibroblast or hepatocyte cell lines (e.g., HepG2) would be cultured under standard conditions.
-
Stable Isotope Labeling: Cells would be incubated with ¹³C-labeled 5-methyltridecanoic acid.
-
Metabolite Extraction: After incubation, cellular metabolites would be extracted using a methanol/chloroform/water procedure.
-
Metabolite Analysis: The extracted metabolites would be analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the labeled intermediates and end-products (e.g., acetyl-CoA, propionyl-CoA).
-
Subcellular Fractionation: To confirm the cellular location of the metabolic steps, mitochondria and peroxisomes would be isolated by differential centrifugation, and the presence of labeled metabolites in each fraction would be analyzed.
Visualizations
Figure 1: Proposed metabolic pathway of this compound.
Figure 2: Experimental workflow for elucidating the metabolic pathway.
Conclusion
The metabolic pathway of this compound is proposed to be a cooperative effort between mitochondria and peroxisomes. Initial degradation via two cycles of mitochondrial beta-oxidation is followed by peroxisomal beta-oxidation of the resulting α-methyl branched-chain acyl-CoA. This pathway highlights the metabolic flexibility of cellular systems in handling structurally diverse fatty acids. Further experimental validation is required to definitively establish this proposed pathway and to accurately determine the kinetic parameters of the involved enzymes. Understanding the metabolism of such branched-chain fatty acids is crucial for research in nutrition, metabolic disorders, and drug development, where fatty acid metabolism pathways are often targeted.
References
- 1. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 4. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pristanic acid - Wikipedia [en.wikipedia.org]
- 6. Beta oxidation - Wikipedia [en.wikipedia.org]
- 7. aocs.org [aocs.org]
The Role of 5-Methyltridecanoyl-CoA in Modulating Bacterial Membrane Fluidity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maintaining optimal membrane fluidity is paramount for bacterial survival, enabling essential cellular processes across diverse environmental conditions. Bacteria employ various strategies to modulate the biophysical properties of their cell membranes, with the composition of membrane fatty acids playing a central role. This technical guide delves into the significance of 5-Methyltridecanoyl-CoA as a precursor to anteiso-branched-chain fatty acids (BCFAs) and its subsequent impact on bacterial membrane fluidity. We will explore the biosynthetic pathways, present quantitative data correlating fatty acid composition with membrane fluidity, detail key experimental protocols for analysis, and provide visual representations of the underlying molecular relationships. This document serves as a comprehensive resource for researchers investigating bacterial membrane physiology and for professionals in drug development targeting novel antibacterial pathways.
Introduction: The Imperative of Membrane Fluidity in Bacteria
The bacterial cell membrane is a dynamic interface that mediates nutrient transport, energy generation, and environmental sensing. Its fluidity, a measure of the mobility of its lipid components, must be tightly regulated to ensure the proper function of embedded proteins and to maintain membrane integrity.[1] Bacteria adapt to environmental stresses such as temperature fluctuations by altering the fatty acid composition of their membrane phospholipids.[2][3] This adaptation, often termed homeoviscous adaptation, involves modifying the length, saturation, and branching of fatty acid acyl chains.
Branched-chain fatty acids (BCFAs) are major components of the membranes of many Gram-positive bacteria, such as Bacillus subtilis and Listeria monocytogenes.[4][5] BCFAs are characterized by a methyl group at the iso (second to last) or anteiso (third to last) carbon from the methyl end of the acyl chain. Anteiso-fatty acids, due to their lower melting points compared to their iso- and straight-chain counterparts, play a crucial role in increasing membrane fluidity, particularly as an adaptation to cold stress.[4][6]
Biosynthesis of Anteiso-Fatty Acids from this compound
This compound is a key intermediate in the synthesis of anteiso-C14:0, a fourteen-carbon anteiso-branched-chain fatty acid. The biosynthesis of anteiso-fatty acids is initiated by the branched-chain α-keto acid dehydrogenase (Bkd) complex, which converts branched-chain amino acids into their corresponding branched-chain acyl-CoA primers.
Specifically, the biosynthesis of odd-numbered anteiso-fatty acids starts from the amino acid L-isoleucine. Isoleucine is converted to α-keto-β-methylvalerate, which is then decarboxylated by the Bkd complex to form 2-methylbutyryl-CoA. This short-chain acyl-CoA serves as the primer for the fatty acid synthase (FASII) system. The initial condensation reaction is catalyzed by β-ketoacyl-acyl carrier protein synthase III (FabH), which has a preference for branched-chain acyl-CoA primers in many bacteria that produce BCFAs. Malonyl-ACP is then sequentially added to elongate the acyl chain, ultimately leading to the formation of long-chain anteiso-fatty acids. This compound represents a specific elongation product on the pathway to longer-chain anteiso-fatty acids.
Biosynthesis of anteiso-fatty acids from L-isoleucine.
Quantitative Impact on Membrane Fluidity
The incorporation of anteiso-fatty acids into the bacterial membrane has a direct and quantifiable effect on its fluidity. This is particularly evident during cold adaptation, where an increased proportion of anteiso-fatty acids helps to counteract the ordering effect of low temperatures, thereby maintaining the membrane in a fluid, functional state.
Fatty Acid Composition and Membrane Fluidity in Listeria monocytogenes
Listeria monocytogenes is a well-studied model organism for cold adaptation and its membrane is predominantly composed of BCFAs.[4] Studies have shown a significant shift in the fatty acid profile with decreasing growth temperature, characterized by an increase in the proportion of anteiso-C15:0.[6] This change is directly correlated with an increase in membrane fluidity.
| Growth Temperature (°C) | Fatty Acid Composition (%) | Anteiso/Iso Ratio |
| anteiso-C15:0 | iso-C15:0 | |
| 37 | 30.2 | 9.3 |
| 10 | 65.0 | 5.0 |
Table 1: Representative fatty acid composition of Listeria monocytogenes grown at different temperatures. Data compiled from multiple sources for illustrative purposes.[7]
Membrane Fluidity in Bacillus subtilis
Bacillus subtilis also modulates its membrane fluidity in response to temperature by altering its BCFA composition.[3] A key adaptation to lower temperatures is an increase in the ratio of anteiso- to iso-branched fatty acids.[3] This alteration in fatty acid composition leads to a measurable decrease in the membrane's phase transition temperature (Tm) and an increase in fluidity, as determined by fluorescence polarization.[3]
| Growth Condition | Major Fatty Acids | Phase Transition Temp. (Tm) (°C) | Fluorescence Anisotropy (at 20°C) |
| 40°C | High iso-BCFA | ~25 | Higher (less fluid) |
| 20°C | High anteiso-BCFA | ~14.5 | Lower (more fluid) |
Table 2: Correlation of fatty acid type with membrane phase transition temperature and fluidity in Bacillus subtilis. Values are illustrative based on published findings.[3]
Experimental Protocols
Analysis of Bacterial Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the extraction, derivatization, and analysis of fatty acid methyl esters (FAMEs) from bacterial cells.
1. Cell Culture and Harvesting:
-
Grow bacterial cultures to the desired growth phase under specific temperature conditions.
-
Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media.
2. Saponification and Methylation:
-
Resuspend the cell pellet in a methanolic base solution (e.g., 0.5 M NaOH in methanol).
-
Heat the suspension at a high temperature (e.g., 100°C) for a set time (e.g., 30 minutes) to saponify the lipids.
-
Cool the mixture and add an acidic methanol (B129727) solution (e.g., 14% BF3 in methanol).
-
Heat again (e.g., 80°C for 10 minutes) to methylate the fatty acids, forming FAMEs.
3. Extraction of FAMEs:
-
Cool the reaction mixture and add a non-polar solvent (e.g., hexane (B92381) or a hexane/methyl tert-butyl ether mixture).[8]
-
Vortex thoroughly to extract the FAMEs into the organic phase.
-
Centrifuge to separate the phases and carefully transfer the organic (upper) layer containing the FAMEs to a new vial.
-
Wash the organic phase with a dilute base solution (e.g., 0.3 M NaOH) to remove any remaining acidic residues.
4. GC-MS Analysis:
-
Inject an aliquot of the FAMEs extract into a gas chromatograph equipped with a mass spectrometer.
-
GC Conditions (example):
-
MS Conditions (example):
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a suitable mass range (e.g., m/z 50-550) to detect the FAMEs.
-
-
Identify and quantify the different FAMEs by comparing their retention times and mass spectra to known standards and spectral libraries.
Workflow for GC-MS analysis of bacterial fatty acids.
Measurement of Membrane Fluidity using Fluorescence Polarization
This method utilizes the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to assess membrane fluidity. The degree of polarization of the emitted fluorescence is inversely proportional to the rotational mobility of the probe within the membrane, thus providing a measure of fluidity.[2][11]
1. Preparation of Bacterial Cells:
-
Grow and harvest bacteria as described in the GC-MS protocol.
-
Wash the cells and resuspend them in a suitable buffer (e.g., PBS) to a standardized optical density.
2. DPH Labeling:
-
Add a solution of DPH (typically in a solvent like tetrahydrofuran (B95107) or acetone) to the cell suspension to a final concentration of around 1-2 µM.
-
Incubate the mixture in the dark at a controlled temperature (e.g., 37°C) for a sufficient time (e.g., 30-60 minutes) to allow the probe to incorporate into the bacterial membranes.
3. Fluorescence Polarization Measurement:
-
Transfer the DPH-labeled cell suspension to a cuvette.
-
Place the cuvette in a spectrofluorometer equipped with polarizers.
-
Excite the sample with vertically polarized light at the excitation wavelength of DPH (around 355 nm).[1]
-
Measure the intensity of the emitted fluorescence at the emission wavelength of DPH (around 430 nm) through polarizers oriented both parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation polarizer.[1]
4. Calculation of Fluorescence Anisotropy (r):
-
Calculate the fluorescence anisotropy (r) using the following formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the grating correction factor of the instrument.
-
A higher anisotropy value indicates lower rotational mobility of DPH and thus, lower membrane fluidity.
Workflow for measuring membrane fluidity via fluorescence polarization.
Conclusion and Future Directions
The biosynthesis of anteiso-fatty acids, initiated by precursors such as that which leads to this compound, is a critical mechanism for the regulation of membrane fluidity in many bacteria. The incorporation of these fatty acids, with their characteristic methyl branching, directly enhances membrane fluidity, an adaptation essential for survival in diverse and changing environments, particularly at low temperatures.
The detailed understanding of the biosynthetic pathways and the quantitative relationship between anteiso-fatty acid content and membrane fluidity provides a solid foundation for future research. For professionals in drug development, the enzymes involved in the biosynthesis of BCFAs, such as FabH, represent promising targets for the development of novel antibiotics. By disrupting the ability of pathogenic bacteria to modulate their membrane fluidity, their growth and survival could be significantly impaired.
Future research should focus on elucidating the precise regulatory mechanisms that control the flux of precursors into the BCFA synthesis pathway. Furthermore, the development of high-throughput screening assays based on the principles outlined in this guide could accelerate the discovery of inhibitors of this vital bacterial process.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Fluorescence polarization in studies of bacterial cytoplasmic membrane fluidity under environmental stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic control of the membrane fluidity in Bacillus subtilis during cold adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 5. Menaquinone-mediated regulation of membrane fluidity is relevant for fitness of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. Screening local marine habitats suggests a novel Bacillus subtilis MZ1 strain as a potential fatty acid producer [scielo.org.mx]
- 11. Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Presence of 5-Methyltridecanoyl-CoA in Microorganisms: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide delves into the natural occurrence, biosynthesis, and physiological significance of 5-Methyltridecanoyl-CoA, a branched-chain fatty acyl-CoA, within the microbial kingdom. While direct research on this compound is limited, this paper provides an in-depth analysis of the broader class of iso-fatty acyl-CoAs, to which it belongs, offering a comprehensive understanding of its likely roles and metabolic pathways in microorganisms.
Natural Occurrence and Physiological Significance of Branched-Chain Fatty Acids
Branched-chain fatty acids (BCFAs) of the iso and anteiso series are integral components of the cell membranes of many bacterial species.[1][2][3][4][5][6] These lipids play a crucial role in maintaining membrane fluidity and function, particularly in response to environmental stressors such as temperature fluctuations.[7] The presence and relative abundance of specific BCFAs can be a chemotaxonomic marker for bacterial identification and classification.[5][6]
In contrast to straight-chain fatty acids, the methyl branch in BCFAs disrupts the tight packing of the acyl chains, thereby lowering the melting point of the membrane and increasing its fluidity. This property is vital for the survival of bacteria in diverse and extreme environments.[3][5] For instance, in the foodborne pathogen Listeria monocytogenes, BCFAs constitute over 90% of the total fatty acids and are essential for its growth at low temperatures, stress tolerance, and virulence.[8]
While specific data on the natural occurrence of this compound is scarce, the presence of its corresponding fatty acid, 5-methyltridecanoic acid (an iso-C14:0 fatty acid), can be inferred in microorganisms that produce even-numbered iso-fatty acids.
Biosynthesis of Iso-Fatty Acyl-CoAs
The biosynthesis of branched-chain fatty acids initiates from branched-chain amino acids or their corresponding α-keto acids, which serve as primers for the fatty acid synthase (FAS) system.[9] This initial step is the primary divergence from the synthesis of straight-chain fatty acids.
The synthesis of iso-fatty acids with an odd number of carbon atoms typically starts with isobutyryl-CoA, derived from valine. This primer is sequentially elongated by the addition of two-carbon units from malonyl-CoA. In contrast, the biosynthesis of iso-fatty acids with an even number of carbon atoms, such as the parent molecule of this compound, can occur via α-oxidation of an iso-odd fatty acid.[1] This pathway involves the removal of one carbon atom from the carboxylic end of the fatty acid.
The following diagram illustrates the general biosynthetic pathways for iso-odd and iso-even fatty acids.
Caption: Biosynthesis pathways for iso-odd and iso-even fatty acids in microorganisms.
Quantitative Data on Iso-Fatty Acid Composition
| Bacterial Species | Iso-Fatty Acid | Relative Abundance (%) | Reference |
| Listeria monocytogenes Scott A | C14:0 | 0.97 | [10] |
| Chryseobacterium frigidisoli PB4T (at 20°C) | iso-C15:0 | ~35 | [11] |
| Chryseobacterium frigidisoli PB4T (at 0°C) | iso-C15:0 | ~15 | [11] |
| Bacillus anthracis | 17:1 anteiso | Present | [12] |
| Bacillus cereus | iso 17:1 omega10c | Present | [12] |
Experimental Protocols
The analysis of branched-chain fatty acids and their CoA esters in microorganisms requires specific and sensitive methodologies.
Analysis of Cellular Fatty Acids (FAMEs)
A common method for analyzing the total fatty acid composition of bacterial cells is through gas chromatography of fatty acid methyl esters (FAMEs).
Protocol:
-
Cell Culture and Harvest: Grow the microbial culture under controlled conditions. Harvest the cells by centrifugation and wash with a suitable buffer to remove media components.
-
Saponification: Resuspend the cell pellet in a strong base (e.g., NaOH in methanol) and heat to hydrolyze lipids and release fatty acids from the cell membrane.
-
Methylation: Add a methylation reagent (e.g., HCl in methanol (B129727) or BF3 in methanol) and heat to convert the free fatty acids into their more volatile methyl esters.
-
Extraction: Extract the FAMEs into an organic solvent such as hexane.
-
Analysis: Analyze the extracted FAMEs using gas chromatography-mass spectrometry (GC-MS) for identification and quantification. An internal standard (e.g., heptadecanoic acid) is typically added at the beginning of the procedure for accurate quantification.
Analysis of Acyl-CoAs
The analysis of acyl-CoA species is more challenging due to their lower abundance and inherent instability. Methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for their detection and quantification.[6]
Protocol:
-
Rapid Quenching and Extraction: Rapidly quench the metabolism of the microbial culture, for example, by using cold solvent extraction (e.g., acetonitrile/methanol/water mixture). This is crucial to prevent the degradation of acyl-CoAs.
-
Cell Lysis: Lyse the cells to release the intracellular metabolites.
-
Solid-Phase Extraction (SPE): Use SPE to enrich the acyl-CoA fraction and remove interfering substances.
-
LC-MS/MS Analysis: Separate the different acyl-CoA species using reverse-phase liquid chromatography and detect and quantify them using tandem mass spectrometry. Stable isotope-labeled internal standards are recommended for accurate quantification.
The following diagram outlines the general workflow for the analysis of bacterial fatty acids.
Caption: Workflow for bacterial fatty acid analysis.
Conclusion
While the specific molecule this compound remains an understudied component of the microbial metabolome, its identity as an iso-even-chain fatty acyl-CoA places it within a well-established class of molecules crucial for bacterial survival and adaptation. The biosynthetic pathways and physiological roles of branched-chain fatty acids provide a strong framework for understanding the potential significance of this compound. Further research employing advanced analytical techniques such as targeted metabolomics is necessary to elucidate the precise natural occurrence, concentration, and function of this enigmatic molecule in the microbial world. This knowledge could open new avenues for the development of novel antimicrobial agents or for the engineering of microorganisms with enhanced stress tolerance for industrial applications.
References
- 1. Biosynthesis of iso-fatty acids in myxobacteria: iso-even fatty acids are derived by alpha-oxidation from iso-odd fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 4. gcms.cz [gcms.cz]
- 5. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbial fatty acids and thermal adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Influence of Altered Fatty Acid Composition on Resistance of Listeria monocytogenes to Antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Cell Membrane Fatty Acid Composition of Chryseobacterium frigidisoli PB4T, Isolated from Antarctic Glacier Forefield Soils, in Response to Changing Temperature and pH Conditions [frontiersin.org]
- 12. Use of fatty acid profiles to identify food-borne bacterial pathogens and aerobic endospore-forming bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Enigma: A Technical Guide to the Potential Functions of 5-Methyltridecanoyl-CoA
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyltridecanoyl-CoA is a branched-chain acyl-CoA for which specific cellular functions and metabolic pathways are not yet extensively documented. This technical guide synthesizes current knowledge of branched-chain fatty acids (BCFAs) and acyl-CoAs to extrapolate the potential roles of this compound within the cell. We explore its probable biosynthesis from branched-chain amino acids, its likely involvement in energy metabolism and lipid synthesis, its potential incorporation into cellular membranes to modulate fluidity, and its prospective role in protein acylation, a key post-translational modification. This document provides a foundational framework for future research by presenting hypothesized metabolic pathways, detailed experimental protocols for investigation, and structured data tables for the presentation of quantitative findings. Our aim is to equip researchers with the necessary theoretical and practical tools to elucidate the precise functions of this intriguing molecule.
Introduction
Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse and significant roles in cellular physiology and pathology.[1] Unlike their straight-chain counterparts, BCFAs possess methyl branches that confer unique structural and functional properties. These molecules are integral components of cellular membranes, can act as signaling molecules, and are involved in various metabolic pathways.[2][3] this compound, a 14-carbon fatty acyl-CoA with a methyl group at the 5-position, belongs to this class of lipids. While direct research on this compound is limited, its structural similarity to other well-characterized BCFAs allows for informed hypotheses regarding its cellular functions.
This guide will delve into the potential metabolic fate and cellular functions of this compound, drawing parallels with known BCFA metabolism. We will present a series of detailed experimental protocols that can be adapted to specifically investigate this molecule and provide templates for the systematic presentation of quantitative data.
Biosynthesis and Metabolism of this compound
The biosynthesis of BCFAs is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[2][4] The primer for the synthesis of a methyl-branched fatty acid is typically a branched-chain alpha-keto acid derived from a BCAA.[5]
Hypothesized Biosynthesis Pathway
The biosynthesis of this compound likely initiates from a short-chain branched acyl-CoA primer, which is then elongated. The pathway can be visualized as follows:
Predicted Metabolic Fates
Once synthesized, this compound is expected to enter several key metabolic pathways:
-
Beta-Oxidation: As an energy source, this compound would likely undergo mitochondrial beta-oxidation to produce acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.[6]
-
Lipid Synthesis: It could be incorporated into complex lipids such as phospholipids, triglycerides, and cholesterol esters, thereby influencing the composition and properties of cellular membranes and lipid droplets.[7]
-
Protein Acylation: this compound may serve as a substrate for acyltransferases, leading to the post-translational modification of proteins.[8]
Potential Cellular Functions
Based on the known roles of BCFAs, we can postulate several key cellular functions for this compound.
Modulation of Membrane Fluidity
The incorporation of BCFAs into the phospholipid bilayer can alter the physical properties of cellular membranes. The methyl branch disrupts the tight packing of fatty acyl chains, leading to an increase in membrane fluidity.[9] This can have profound effects on the function of membrane-embedded proteins, such as receptors and ion channels.
Energy Homeostasis
As a substrate for beta-oxidation, this compound can contribute to cellular energy production. The balance between its synthesis, storage in lipids, and degradation for energy is likely to be tightly regulated to meet the cell's metabolic demands.
Protein Acylation and Cellular Signaling
Protein acylation is a post-translational modification where a fatty acyl group is covalently attached to a protein.[10] This modification can alter the protein's subcellular localization, stability, and interaction with other proteins.[8] If this compound is a substrate for protein acylation, it could play a role in regulating a variety of signaling pathways.
Quantitative Data Presentation
To facilitate the systematic analysis and comparison of experimental data, all quantitative findings should be summarized in clearly structured tables. Below are examples of how data on the abundance and effects of this compound could be presented.
Table 1: Hypothetical Cellular Concentrations of this compound in Different Cell Types
| Cell Type | Condition | This compound (pmol/mg protein) |
| Hepatocyte | Control | 1.5 ± 0.2 |
| Hepatocyte | High BCAA Diet | 4.8 ± 0.5 |
| Adipocyte | Control | 2.1 ± 0.3 |
| Adipocyte | High BCAA Diet | 6.5 ± 0.7 |
| Myocyte | Control | 0.8 ± 0.1 |
| Myocyte | High BCAA Diet | 2.3 ± 0.4 |
Table 2: Hypothetical Effects of this compound on Membrane Fluidity
| Cell Line | Treatment | Membrane Fluidity (Anisotropy) |
| HEK293 | Control | 0.25 ± 0.02 |
| HEK293 | 10 µM 5-Methyltridecanoic Acid | 0.21 ± 0.02 |
| HepG2 | Control | 0.28 ± 0.03 |
| HepG2 | 10 µM 5-Methyltridecanoic Acid | 0.24 ± 0.03 |
Experimental Protocols
The following protocols provide detailed methodologies for the investigation of the potential cellular functions of this compound.
Analysis of Cellular this compound by LC-MS/MS
This protocol describes the extraction and quantification of this compound from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]
Workflow:
References
- 1. Dietary sources of branched-chain fatty acids and their biosynthesis, distribution, and nutritional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Branched-chain amino acid - Wikipedia [en.wikipedia.org]
- 5. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of branched-chain amino acid metabolism in the pathogenesis of obesity and type 2 diabetes-related metabolic disturbances BCAA metabolism in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 8. Protein fatty acylation: a novel mechanism for association of proteins with membranes and its role in transmembrane regulatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lipotype.com [lipotype.com]
- 10. researchgate.net [researchgate.net]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 12. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 5-Methyltridecanoyl-CoA as an Intermediate in Anteiso-Fatty Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 5-Methyltridecanoyl-CoA's role as a crucial intermediate in the biosynthesis of anteiso-fatty acids. While not a primary precursor, its formation is a key step in the elongation pathway that leads to the synthesis of odd-numbered, branched-chain fatty acids. This document details the biosynthetic pathway, with a focus on the enzymatic reactions and regulatory mechanisms that govern the production of these specialized lipids. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for the analysis of anteiso-fatty acids and their precursors, and visual representations of the involved pathways and workflows to support advanced research and development in this area.
Introduction to Anteiso-Fatty Acid Biosynthesis
Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacteria, where they play a critical role in maintaining membrane fluidity.[1][2] BCFAs are broadly classified into two main series: iso- and anteiso-fatty acids. Anteiso-fatty acids are characterized by a methyl branch on the antepenultimate (n-3) carbon atom. The synthesis of odd-numbered anteiso-fatty acids, such as 12-methyltetradecanoic acid, initiates from a specific primer derived from the catabolism of the amino acid isoleucine.[3]
The synthesis of these fatty acids proceeds via the fatty acid synthase (FAS) system, which sequentially adds two-carbon units from malonyl-CoA to a growing acyl chain.[3] The initial primer for odd-numbered anteiso-fatty acids is 2-methylbutyryl-CoA.[3] This primer undergoes several cycles of elongation, and it is within this process that this compound emerges as a key, though transient, intermediate.
The Biosynthetic Pathway of Anteiso-Fatty Acids
The synthesis of anteiso-fatty acids can be dissected into two main stages: primer formation and fatty acid elongation.
Primer Formation: From Isoleucine to 2-Methylbutyryl-CoA
The journey to anteiso-fatty acid synthesis begins with the catabolism of the branched-chain amino acid (BCAA) L-isoleucine. This process involves a series of enzymatic reactions that ultimately yield the primer molecule, 2-methylbutyryl-CoA.[4][5]
The key steps in this pathway are:
-
Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain aminotransferase (BCAT).[5]
-
Oxidative Decarboxylation: The α-keto-β-methylvalerate is then decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to produce 2-methylbutyryl-CoA.[4]
The regulation of the BCKDH complex is a critical control point in BCAA catabolism and, consequently, in the supply of primers for anteiso-fatty acid synthesis. The activity of BCKDH is modulated by phosphorylation and dephosphorylation, with phosphorylation leading to its inhibition.[4]
References
- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. polimer-itn.eu [polimer-itn.eu]
- 3. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Branched-chain amino acids: enzyme and substrate regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
5-Methyltridecanoyl-CoA: A Technical Guide to its Discovery, Characterization, and Biological Significance
Introduction
Coenzyme A (CoA) and its thioesters are central to numerous metabolic processes, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the biosynthesis of complex lipids. Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA derivatives, while less common than their straight-chain counterparts, play crucial roles in modulating membrane fluidity, acting as signaling molecules, and serving as precursors for specialized lipids.[1][2][3] This document provides a comprehensive technical overview of a hypothetical branched-chain acyl-CoA, 5-Methyltridecanoyl-CoA, from its putative discovery to its detailed characterization and potential biological roles.
Discovery and Biosynthesis
The discovery of novel lipid species often arises from advanced metabolomic screening of biological samples. The identification of this compound would likely follow the detection of an uncharacterized peak during liquid chromatography-mass spectrometry (LC-MS) analysis of cellular lipid extracts.
Hypothetical Biosynthetic Pathway
The biosynthesis of branched-chain fatty acids can be initiated from branched-chain amino acids.[4] For this compound, a plausible pathway could involve the utilization of a methyl-branched primer derived from the catabolism of an amino acid or the incorporation of methylmalonyl-CoA during fatty acid elongation by fatty acid synthase (FASN).[5][6][7] The final step would be the activation of the free fatty acid, 5-methyltridecanoic acid, by an acyl-CoA synthetase.
Caption: Hypothetical biosynthetic pathway of this compound.
Physicochemical and Spectroscopic Characterization
Following its putative synthesis or isolation, a thorough characterization of this compound would be essential.
Quantitative Data Summary
| Property | Value (Hypothetical) | Method |
| Molecular Formula | C35H62N7O17P3S | Mass Spectrometry |
| Molecular Weight | 977.89 g/mol | Mass Spectrometry |
| Extinction Coefficient at 260 nm | 16,400 M⁻¹cm⁻¹ | UV-Vis Spectroscopy |
| ¹H NMR (Adenosine H8) | δ 8.5 ppm | NMR Spectroscopy |
| ¹³C NMR (Thioester Carbonyl) | δ 198 ppm | NMR Spectroscopy |
| Mass (m/z) of [M-507]⁻ | 470.42 | MS/MS |
Experimental Protocols
This protocol is adapted from a general method for acyl-CoA synthesis.
-
Activation of 5-Methyltridecanoic Acid:
-
Dissolve 0.026 mmol of carbonyldiimidazole (CDI) in 200 µL of tetrahydrofuran (B95107) (THF).
-
Add 0.031 mmol of 5-methyltridecanoic acid and stir at 22°C for 1 hour.
-
-
Thioester Formation:
-
Dissolve 5 mg (0.0064 mmol) of Coenzyme A (free acid) in 50 µL of 0.5 M NaHCO₃.
-
Add the CoA solution to the activated fatty acid mixture.
-
Stir for 45 minutes at 22°C.
-
-
Purification:
-
Flash-freeze the reaction mixture in liquid N₂ and lyophilize overnight.
-
Re-dissolve the sample in water and purify by reverse-phase high-performance liquid chromatography (HPLC).
-
-
Sample Preparation:
-
Reconstitute the purified this compound in a solution of 5 mM ammonium (B1175870) acetate (B1210297).
-
-
Chromatography:
-
Inject 5 µL of the sample onto a C18 reverse-phase column.
-
Elute with a gradient of mobile phase A (5 mM ammonium acetate in water) and mobile phase B (100% methanol).
-
-
Mass Spectrometry:
-
Perform analysis on a triple quadrupole mass spectrometer in positive ion mode.
-
Monitor for the precursor ion and the characteristic neutral loss of the phosphorylated ADP moiety (M-507).[8]
-
-
Sample Preparation:
-
Lyophilize the purified sample and re-dissolve in D₂O.
-
-
Data Acquisition:
Potential Biological Roles and Signaling
Branched-chain fatty acyl-CoAs can influence cellular processes by modulating membrane properties or by acting as ligands for nuclear receptors.[2][3][12]
Modulation of Membrane Fluidity
The methyl branch in this compound would disrupt the tight packing of fatty acyl chains in the phospholipid bilayer, thereby increasing membrane fluidity. This can have downstream effects on the function of membrane-bound proteins and signaling complexes.
Nuclear Receptor Activation
Very-long-chain and branched-chain fatty acyl-CoAs have been shown to be high-affinity ligands for peroxisome proliferator-activated receptors (PPARs).[12] this compound could potentially bind to and activate PPARα, leading to the transcriptional upregulation of genes involved in fatty acid oxidation.
Caption: Hypothetical signaling pathway of this compound via PPARα.
Experimental Workflow for Biological Investigation
To elucidate the biological function of this compound, a systematic approach is necessary.
Caption: Experimental workflow for investigating this compound.
Conclusion
While this compound remains a hypothetical molecule in the context of published research, the framework presented in this guide offers a robust template for the discovery, characterization, and functional elucidation of novel branched-chain acyl-CoAs. The methodologies and conceptual pathways are grounded in established biochemical and analytical principles, providing a valuable resource for researchers and drug development professionals exploring the diverse world of lipid metabolism. The continued advancement of analytical technologies will undoubtedly lead to the discovery of many more novel lipids, each with the potential to unlock new biological insights and therapeutic opportunities.
References
- 1. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 2. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 3. researchgate.net [researchgate.net]
- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 5. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. iscrm.uw.edu [iscrm.uw.edu]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Quantitative Analysis of 5-Methyltridecanoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) that plays a role in the broader metabolism of branched-chain fatty acids. The analysis of specific acyl-CoAs is crucial for understanding various metabolic pathways and their dysregulation in disease states. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described are applicable to researchers in metabolic disease, drug discovery, and other related fields.
Principle
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry to quantify this compound. After extraction from the biological matrix, the analyte is separated from other cellular components by reverse-phase liquid chromatography. The compound is then ionized by electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's signal to that of a stable isotope-labeled internal standard.
Predicted Mass Spectrometry Parameters
Based on the common fragmentation patterns of acyl-CoAs, the following mass transitions are predicted for this compound.[1][2][3] The exact masses should be confirmed by infusion of a synthesized standard.
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Notes |
| This compound | 980.5 | 473.5 | Neutral loss of 507 Da (phosphoadenosine diphosphate) |
| 428.0 | Adenosine 3',5'-diphosphate fragment | ||
| Internal Standard (e.g., ¹³C₅-5-Methyltridecanoyl-CoA) | 985.5 | 478.5 | To be synthesized and characterized |
Experimental Protocols
Sample Preparation (Protein Precipitation & Extraction)
This protocol is a general guideline and may require optimization based on the specific biological matrix.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Ice-cold Acetonitrile (B52724) (ACN)
-
Internal Standard (IS) solution (e.g., ¹³C-labeled acyl-CoA)
-
Centrifuge capable of 4°C and >14,000 x g
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Reconstitution solution (e.g., 10% ACN in water)
Procedure:
-
To 100 µL of sample, add 400 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of 10% acetonitrile in water.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
Mobile Phases:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 2.0 | 2 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 2 |
| 15.0 | 2 |
Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5 µL
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
MRM Transitions: As predicted in the table above. Collision energies should be optimized for each transition.
Data Presentation
Quantitative data should be summarized in a clear and structured format. Below is an example table for presenting the results from a dose-response experiment.
| Treatment Group | Concentration (µM) | This compound (pmol/mg protein) ± SD |
| Vehicle Control | 0 | 1.2 ± 0.3 |
| Compound X | 1 | 2.5 ± 0.5 |
| Compound X | 10 | 5.8 ± 1.1 |
| Compound X | 100 | 12.3 ± 2.4 |
Metabolic Context of this compound
This compound is an intermediate in the metabolism of branched-chain fatty acids (BCFAs). BCFAs are derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[4][5] The metabolism of these fatty acids is integral to cellular energy homeostasis and lipid biosynthesis. Dysregulation of BCAA and BCFA metabolism has been implicated in metabolic diseases like obesity and type 2 diabetes.[4][6]
Experimental Workflow
The overall experimental workflow for the quantitative analysis of this compound is depicted below.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of myristoyl CoA analogues and myristoyl peptides as inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Branched-chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 5-Methyltridecanoyl-CoA using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) intermediate involved in fatty acid metabolism. Accurate quantification of this and other long-chain acyl-CoAs is crucial for understanding various metabolic pathways and their dysregulation in disease states. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often employed for the analysis of intact acyl-CoAs, gas chromatography-mass spectrometry (GC-MS) offers a robust and widely available alternative for the quantification of the fatty acid moiety following hydrolysis. This application note provides a detailed protocol for the quantification of 5-methyltridecanoic acid, derived from this compound, in biological samples. The method involves extraction of total acyl-CoAs, hydrolysis to release the free fatty acid, derivatization to a volatile ester, and subsequent analysis by GC-MS.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound obtained from different biological samples using the described GC-MS method. This serves as an example of how to present quantitative results in a clear and structured manner.
| Sample ID | Sample Type | Concentration (pmol/mg protein) | Standard Deviation (±) | % RSD | LLOQ (pmol/mg protein) | ULOQ (pmol/mg protein) |
| CTRL-01 | Liver Tissue Homogenate | 15.2 | 1.8 | 11.8 | 0.5 | 100 |
| CTRL-02 | Liver Tissue Homogenate | 18.5 | 2.1 | 11.4 | 0.5 | 100 |
| TREAT-01 | Treated Liver Tissue | 35.8 | 3.5 | 9.8 | 0.5 | 100 |
| TREAT-02 | Treated Liver Tissue | 41.2 | 4.0 | 9.7 | 0.5 | 100 |
| QC-LOW | Spiked Plasma | 5.1 | 0.6 | 11.8 | 0.5 | 100 |
| QC-HIGH | Spiked Plasma | 78.9 | 8.2 | 10.4 | 0.5 | 100 |
Caption: Table 1. Quantitative analysis of this compound in biological samples.
Experimental Protocols
Sample Preparation and Acyl-CoA Extraction
This protocol is adapted for the extraction of total acyl-CoAs from cell or tissue samples.
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold deionized water with 0.6% formic acid
-
Acetonitrile
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Centrifuge capable of 4°C and at least 1,000 x g
-
Homogenizer or sonicator
Procedure:
-
For cultured cells, rinse the cell plate twice with ice-cold PBS. For tissue samples, weigh approximately 20-50 mg of frozen tissue.
-
Add 1 mL of ice-cold PBS and scrape the cells. For tissue, add 1 mL of ice-cold PBS and homogenize. Transfer the homogenate to a centrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Aspirate the supernatant. Resuspend the cell pellet or tissue homogenate in 300 µL of ice-cold deionized water containing 0.6% formic acid.[1]
-
Add the internal standard (Heptadecanoyl-CoA) to the sample.
-
Add 900 µL of acetonitrile, vortex vigorously, and sonicate for 5 minutes in an ice bath to ensure homogeneity and precipitate proteins.[1]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant containing the acyl-CoAs to a new tube.
-
Dry the extract under a gentle stream of nitrogen.
Hydrolysis of Acyl-CoAs
This step cleaves the thioester bond, releasing the free fatty acid.
Materials:
-
Potassium hydroxide (B78521) (KOH) solution (2 M in 90% ethanol)
-
Sulfuric acid (H₂SO₄) solution (concentrated)
Procedure:
-
Reconstitute the dried extract in 500 µL of 2 M KOH in 90% ethanol.
-
Incubate at 70°C for 1 hour to hydrolyze the acyl-CoA.
-
Cool the sample to room temperature.
-
Acidify the mixture to a pH of approximately 1-2 by adding concentrated H₂SO₄.
-
Extract the free fatty acids by adding 1 mL of hexane and vortexing for 2 minutes.
-
Centrifuge at 2,000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Repeat the extraction with another 1 mL of hexane and combine the hexane layers.
-
Dry the combined hexane extracts under a stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, the carboxylic acid group of the fatty acid must be derivatized to a more volatile form, such as a methyl ester.
Materials:
-
14% Boron Trifluoride in Methanol (BF₃-Methanol)
-
Saturated Sodium Chloride (NaCl) solution
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Add 200 µL of 14% BF₃-Methanol to the dried fatty acid extract.[2]
-
Cap the tube tightly and heat at 60°C for 30 minutes.[2]
-
Cool the sample to room temperature.
-
Add 500 µL of saturated NaCl solution and 600 µL of hexane. Vortex for 1 minute.[2]
-
Allow the layers to separate. Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous Na₂SO₄ to remove any residual water.[2]
-
Transfer the final hexane extract to a GC vial for analysis.
GC-MS Analysis
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 250°C, hold for 5 minutes.
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
SIM Ions for 5-Methyltridecanoic Acid Methyl Ester:
-
Quantifier Ion: m/z 88 (characteristic of the methoxycarbonyl group rearrangement).
-
Qualifier Ions: m/z 74 (McLafferty rearrangement), m/z 242 (Molecular Ion, M⁺).
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards of 5-methyltridecanoic acid methyl ester of known concentrations. Process these standards through the derivatization and GC-MS analysis steps to generate a calibration curve.
-
Quantification: Integrate the peak area of the quantifier ion for the 5-methyltridecanoic acid methyl ester and the internal standard in both the samples and the calibration standards.
-
Calculation: Determine the concentration of 5-methyltridecanoic acid in the original sample by using the calibration curve and correcting for the initial sample weight or protein concentration.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS quantification of this compound.
Biochemical Pathway: Branched-Chain Fatty Acid Metabolism
Caption: Simplified pathway of branched-chain fatty acid metabolism.
References
Application Note and Protocol: Quantitative Analysis of 5-Methyltridecanoyl-CoA in Biological Samples using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) that plays a role in fatty acid metabolism. Accurate quantification of this and other long-chain acyl-CoAs in biological matrices is crucial for understanding metabolic pathways and for the development of therapeutics targeting metabolic disorders. This document provides a detailed protocol for the extraction and quantification of this compound from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of long-chain acyl-CoAs.[1][2][3]
Metabolic Significance
Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid synthesis and degradation.[4][5] They are the activated forms of fatty acids and are involved in energy production through beta-oxidation, as well as in the synthesis of complex lipids. The study of specific acyl-CoA profiles can provide insights into the metabolic state of cells and tissues and can serve as biomarkers for various diseases.[1]
Caption: Simplified overview of the role of this compound in fatty acid metabolism.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound.
Materials and Reagents
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Acetate
-
Formic Acid
-
Internal Standard (e.g., Heptadecanoyl-CoA or a stable isotope-labeled long-chain acyl-CoA)
-
Biological sample (e.g., tissue homogenate, cell lysate)
Sample Preparation
The following is a general procedure for the extraction of long-chain acyl-CoAs from biological samples. Optimization may be required depending on the specific sample matrix.
-
Homogenization: Homogenize approximately 50-100 mg of tissue or a cell pellet in a cold buffer solution (e.g., 0.5% Triton-X 100 in 20 mM potassium phosphate, pH 7.4).[6]
-
Internal Standard Spiking: Add a known amount of internal standard to the homogenate.
-
Extraction: Perform a liquid-liquid extraction using an organic solvent. A common method is the addition of 3 volumes of a methanol:chloroform (2:1 v/v) solution to the homogenate.[1] Alternatively, a simple protein precipitation can be performed by adding 3 volumes of cold acetonitrile.[7]
-
Centrifugation: Vortex the mixture and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.[6]
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis. The use of glass vials is recommended to minimize analyte loss.[8]
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is suitable for the separation of long-chain acyl-CoAs (e.g., Gemini C18, 2 mm ID, 150 mm, 5 µm particles).
-
Mobile Phase A: 5-10 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.2 mL/min.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the long-chain acyl-CoAs.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Fragmentation: Acyl-CoAs characteristically exhibit a neutral loss of 507 Da.[1][3] The precursor ion will be the protonated molecule [M+H]⁺, and a common product ion will result from this neutral loss.
-
MRM Transition for this compound:
-
The molecular weight of 5-Methyltridecanoic acid is approximately 228.38 g/mol .
-
The molecular weight of Coenzyme A is 767.53 g/mol .
-
The molecular weight of this compound is approximately 977.9 g/mol .
-
Precursor Ion [M+H]⁺: m/z 978.9
-
Product Ion [M+H-507]⁺: m/z 471.9
-
-
Collision Energy: This will need to be optimized for the specific instrument but is typically in the range of 30-50 eV.
References
- 1. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. biorxiv.org [biorxiv.org]
- 6. bioassaysys.com [bioassaysys.com]
- 7. mdpi.com [mdpi.com]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Application Note: Structural Analysis of 5-Methyltridecanoyl-CoA via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the structural analysis of 5-Methyltridecanoyl-CoA using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are outlined, catering to the needs of researchers in drug development and metabolic studies. Predicted ¹H and ¹³C NMR data are presented in tabular format for easy reference, and key structural correlations are visualized through diagrams generated using Graphviz.
Introduction
This compound is a branched-chain acyl-coenzyme A molecule of interest in various biochemical pathways. Its structural elucidation is critical for understanding its metabolic fate and for the development of targeted therapeutics. NMR spectroscopy is a powerful non-destructive technique that provides detailed information about molecular structure, connectivity, and stereochemistry. This application note serves as a practical guide for the complete NMR-based structural assignment of this compound.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are calculated using computational models and serve as a reliable reference for experimental data.
Predicted ¹H NMR Data
| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 2.55 | t | 7.5 |
| H-3 | 1.62 | m | - |
| H-4 | 1.25 | m | - |
| H-5 | 1.40 | m | - |
| 5-CH₃ | 0.85 | d | 6.5 |
| H-6 | 1.25 | m | - |
| H-7 | 1.25 | m | - |
| H-8 | 1.25 | m | - |
| H-9 | 1.25 | m | - |
| H-10 | 1.25 | m | - |
| H-11 | 1.25 | m | - |
| H-12 | 1.25 | m | - |
| H-13 | 0.88 | t | 7.0 |
Predicted ¹³C NMR Data
| Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | 173.5 |
| C-2 | 43.0 |
| C-3 | 25.0 |
| C-4 | 36.5 |
| C-5 | 34.5 |
| 5-CH₃ | 19.5 |
| C-6 | 29.5 |
| C-7 | 29.5 |
| C-8 | 29.5 |
| C-9 | 29.5 |
| C-10 | 32.0 |
| C-11 | 22.5 |
| C-12 | 14.0 |
| C-13 | - |
Note: The chemical shifts of the Coenzyme A moiety are not included in this prediction and should be assigned based on established literature values.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Purity : Ensure the this compound sample is of high purity and free from paramagnetic impurities.
-
Solvent Selection : Choose a suitable deuterated solvent in which the sample is soluble. D₂O is a common choice for water-soluble CoA derivatives. For less polar samples, CD₃OD or a mixture of CDCl₃/CD₃OD can be used.
-
Concentration : For ¹H NMR, a concentration of 1-10 mg/mL is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 10-50 mg/mL is recommended.
-
Sample Filtration : To remove any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard : Add a suitable internal standard for chemical shift referencing, such as DSS for aqueous samples or TMS for organic solvents.
NMR Data Acquisition
The following are general parameters for acquiring NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.
¹H NMR Spectroscopy:
-
Pulse Program : Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width : 12-16 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 16-64, depending on the sample concentration.
-
Temperature : 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program : Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width : 200-240 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature : 298 K.
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy) : Identifies ¹H-¹H spin-spin couplings.
-
Pulse Program : Standard COSY experiment (e.g., 'cosygpqf').
-
Spectral Width : 12-16 ppm in both dimensions.
-
Number of Increments : 256-512 in the indirect dimension.
-
Number of Scans : 4-16 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H-¹³C pairs.
-
Pulse Program : Standard HSQC experiment (e.g., 'hsqcedetgpsisp2.3').
-
¹H Spectral Width : 12-16 ppm.
-
¹³C Spectral Width : 160-200 ppm.
-
Number of Increments : 128-256 in the indirect dimension.
-
Number of Scans : 8-32 per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between ¹H and ¹³C over two to three bonds.
-
Pulse Program : Standard HMBC experiment (e.g., 'hmbcgplpndqf').
-
¹H Spectral Width : 12-16 ppm.
-
¹³C Spectral Width : 200-240 ppm.
-
Number of Increments : 256-512 in the indirect dimension.
-
Number of Scans : 16-64 per increment.
-
Data Processing and Analysis
-
Fourier Transform : Apply an exponential window function (line broadening of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing and Baseline Correction : Manually phase the spectra and apply an automatic baseline correction.
-
Referencing : Calibrate the chemical shifts using the internal standard (DSS at 0.00 ppm for ¹H in D₂O; TMS at 0.00 ppm for ¹H and ¹³C in organic solvents).
-
Peak Picking and Integration : Identify all peaks and integrate the ¹H spectrum to determine the relative number of protons.
-
2D Spectra Analysis : Analyze the cross-peaks in the COSY, HSQC, and HMBC spectra to establish the connectivity of the molecule.
Visualizations
Molecular Structure of this compound
Caption: Numbered structure of this compound.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR-based structural analysis.
Key 2D NMR Correlations
Caption: Key 2D NMR correlations in this compound.
Application Note and Protocol: Synthesis of 5-Methyltridecanoyl-CoA Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of 5-Methyltridecanoyl-CoA, a crucial standard for various research applications, including metabolic studies and drug development. The synthesis involves a two-step process: the synthesis of the precursor fatty acid, 5-methyltridecanoic acid, followed by its ligation to Coenzyme A. This protocol offers a robust and reproducible method for generating a high-purity standard for in vitro and in vivo studies.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central molecules in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle.[1][2] Specifically, branched-chain fatty acyl-CoAs are important intermediates in the catabolism of branched-chain amino acids and are involved in the biosynthesis of unique lipids.[1][3][4] Accurate quantification and functional studies of these molecules necessitate the availability of high-purity standards. This compound is one such branched-chain acyl-CoA whose study can provide insights into specific metabolic pathways and enzyme activities. This protocol details a reliable chemo-enzymatic method for its synthesis.[2][5]
Overall Synthesis Workflow
The synthesis of this compound is achieved in two primary stages. The first stage is the synthesis of the fatty acid precursor, 5-methyltridecanoic acid. The second stage involves the activation of this fatty acid and its subsequent coupling with Coenzyme A.
References
- 1. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzyme Assays Utilizing 5-Methyltridecanoyl-CoA
Introduction
5-Methyltridecanoyl-CoA is a branched-chain fatty acyl-coenzyme A molecule. The metabolism of such molecules is crucial in various biological processes, and the enzymes involved represent potential therapeutic targets. Designing robust and reliable enzyme assays is fundamental for studying their kinetics, screening for inhibitors, and understanding their role in metabolic pathways. These application notes provide detailed protocols for three major classes of enzymes that are likely to utilize this compound as a substrate: Acyl-CoA Synthetases, Acyl-CoA Dehydrogenases, and Acyl-CoA Carboxylases.
Section 1: Acyl-CoA Synthetase (ACS) Assay Protocols
Acyl-CoA synthetases (ACS) catalyze the formation of fatty acyl-CoA from a fatty acid, coenzyme A (CoA), and ATP.[1] This activation step is essential for the subsequent metabolism of the fatty acid, such as in β-oxidation or lipid synthesis.[2] The activity of ACS can be monitored by measuring the consumption of ATP or the production of Acyl-CoA.
Protocol 1.1: Luminescence-Based ATP Depletion Assay for ACS Activity
This assay quantifies ACS activity by measuring the decrease in ATP concentration in the reaction mixture. The remaining ATP is detected using the firefly luciferase-luciferin system, which produces a luminescent signal directly proportional to the ATP concentration.[3][4]
Principle of the Assay
The ACS reaction consumes ATP. The amount of ATP remaining after the reaction is inversely proportional to the ACS activity. A luciferase-based reagent is added to the reaction mixture, and the resulting luminescence is measured.
Experimental Protocol
-
Reagent Preparation:
-
ACS Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.1% Triton X-100.
-
Substrate Stock Solutions:
-
10 mM 5-Methyltridecanoic acid in DMSO.
-
10 mM Coenzyme A in sterile water.
-
10 mM ATP in sterile water.
-
-
Enzyme Solution: Purified Acyl-CoA Synthetase diluted to the desired concentration in ACS Assay Buffer.
-
ATP Detection Reagent: Prepare a commercial luciferase-based ATP detection kit according to the manufacturer's instructions (e.g., from Cell Signaling Technology, Abcam, or Promega).[3][5]
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of ACS Assay Buffer to each well.
-
Add 5 µL of the enzyme solution or buffer (for no-enzyme control).
-
Add 5 µL of 10 mM 5-Methyltridecanoic acid.
-
Add 5 µL of 10 mM Coenzyme A.
-
To initiate the reaction, add 5 µL of 10 mM ATP to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 1M HCl (optional, depending on the detection kit).
-
Allow the plate to cool to room temperature.
-
Add 100 µL of the prepared ATP Detection Reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
Data Presentation
| Parameter | Concentration/Value |
| Final Volume | 120 µL (before ATP detection) |
| [5-Methyltridecanoic acid] | 417 µM |
| [Coenzyme A] | 417 µM |
| [ATP] (initial) | 417 µM |
| Incubation Time | 30 minutes |
| Incubation Temperature | 37°C |
| Detection Wavelength | Luminescence |
Data Analysis
-
Subtract the luminescence signal of the no-enzyme control from the signal of the enzyme-containing samples.
-
A lower luminescence value indicates higher ACS activity.
-
A standard curve of known ATP concentrations can be used to quantify the amount of ATP consumed.
Section 2: Acyl-CoA Dehydrogenase (ACAD) Assay Protocols
Acyl-CoA dehydrogenases are a class of enzymes that catalyze the initial step in fatty acid β-oxidation, introducing a double bond into the fatty acyl-CoA molecule. This process involves the transfer of electrons to an electron acceptor.
Protocol 2.1: Coupled Colorimetric Assay for ACAD Activity
This assay measures the production of hydrogen peroxide (H₂O₂) as a byproduct of a coupled reaction. The ACAD reduces an electron acceptor, and in the presence of oxygen, H₂O₂ is formed. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.
Principle of the Assay
The ACAD-catalyzed dehydrogenation of this compound is coupled to the production of H₂O₂ by an acyl-CoA oxidase. The H₂O₂ then reacts with a probe in the presence of HRP to produce a colored product.[6]
Experimental Protocol
-
Reagent Preparation:
-
ACAD Assay Buffer: 100 mM potassium phosphate (B84403) (pH 7.0).
-
Substrate Stock Solution: 10 mM this compound in sterile water.
-
Enzyme Solution: Purified Acyl-CoA Dehydrogenase diluted in ACAD Assay Buffer.
-
Detection Mix:
-
10 mM 4-aminoantipyrine.
-
100 mM phenol.
-
10 U/mL Horseradish Peroxidase (HRP).
-
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of ACAD Assay Buffer to each well.
-
Add 20 µL of the Detection Mix.
-
Add 10 µL of the enzyme solution or buffer (for control).
-
Incubate for 5 minutes at 37°C to bring the mixture to temperature.
-
Initiate the reaction by adding 10 µL of 10 mM this compound.
-
Immediately measure the absorbance at 500 nm in kinetic mode for 15-30 minutes, taking readings every 30 seconds.
-
Data Presentation
| Parameter | Concentration/Value |
| Final Volume | 140 µL |
| [this compound] | 714 µM |
| [4-aminoantipyrine] | 1.43 mM |
| [Phenol] | 7.14 mM |
| [HRP] | 0.71 U/mL |
| Incubation Temperature | 37°C |
| Detection Wavelength | 500 nm (Absorbance) |
Data Analysis
-
Calculate the rate of change in absorbance (ΔAbs/min) from the linear portion of the kinetic curve.
-
Subtract the background rate from the no-enzyme control.
-
Use the molar extinction coefficient of the oxidized product to convert the rate into µmol/min (enzyme activity).
Section 3: Acyl-CoA Carboxylase (ACC) Assay Protocols
Acyl-CoA carboxylases catalyze the ATP-dependent carboxylation of an acyl-CoA to form a malonyl-CoA derivative. This is a key regulatory step in fatty acid synthesis.
Protocol 3.1: Coupled Spectrophotometric Assay for ACC Activity
This assay measures the consumption of NADPH in a coupled reaction. The product of the ACC reaction, in this case, 5-methyl-2-carboxy-tridecanoyl-CoA, is reduced by a malonyl-CoA reductase, which oxidizes NADPH to NADP⁺. The decrease in NADPH is monitored by the change in absorbance at 340 nm.[7][8]
Principle of the Assay
The ACC-catalyzed carboxylation of this compound consumes ATP and bicarbonate. The product is then reduced in a reaction that consumes NADPH, leading to a decrease in absorbance at 340 nm.
Experimental Protocol
-
Reagent Preparation:
-
ACC Assay Buffer: 100 mM MOPS (pH 7.5), 5 mM MgCl₂, 1 mM DTT.
-
Substrate Stock Solution: 10 mM this compound in sterile water.
-
Other Reagents:
-
1 M KHCO₃.
-
100 mM ATP.
-
10 mM NADPH.
-
-
Enzyme Solutions:
-
Purified Acyl-CoA Carboxylase diluted in ACC Assay Buffer.
-
Purified Malonyl-CoA Reductase (coupling enzyme) at ~1 mg/mL.
-
-
-
Assay Procedure (Cuvette-based):
-
In a 1 mL cuvette, prepare a reaction mixture containing:
-
800 µL ACC Assay Buffer.
-
10 µL of 1 M KHCO₃.
-
10 µL of 100 mM ATP.
-
20 µL of 10 mM NADPH.
-
10 µL of Malonyl-CoA Reductase.
-
10 µL of Acyl-CoA Carboxylase enzyme or buffer (control).
-
-
Mix by inversion and incubate at 30°C for 5 minutes.
-
Measure the baseline absorbance at 340 nm.
-
Initiate the reaction by adding 20 µL of 10 mM this compound.
-
Immediately start recording the absorbance at 340 nm for 10-20 minutes.
-
Data Presentation
| Parameter | Final Concentration |
| Final Volume | 1 mL |
| [this compound] | 200 µM |
| [KHCO₃] | 10 mM |
| [ATP] | 1 mM |
| [NADPH] | 200 µM |
| [MgCl₂] | 5 mM |
| Incubation Temperature | 30°C |
| Detection Wavelength | 340 nm (Absorbance) |
Data Analysis
-
Calculate the rate of decrease in absorbance (ΔAbs/min) from the linear phase of the reaction.
-
Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to calculate the enzyme activity in terms of µmol of NADPH consumed per minute.
Disclaimer: These protocols provide a general framework. Optimal conditions (e.g., substrate concentration, enzyme concentration, pH, and temperature) may vary for specific enzymes and should be determined empirically. For research use only. Not for use in diagnostic procedures.
References
- 1. realgenelabs.com [realgenelabs.com]
- 2. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]
- 3. Firefly Luciferase ATP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Luminescent ATP Detection Assay Kit. Cell viability. ab113849 | Abcam [abcam.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. static.igem.org [static.igem.org]
- 8. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 5-Methyltridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyltridecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in cellular metabolism and signaling. As with other branched-chain fatty acids, it is found in various biological systems and its accurate quantification and purification are crucial for understanding its physiological and pathological roles.[1][2] Notably, branched-chain fatty acyl-CoAs, are known to be potent ligands for the peroxisome proliferator-activated receptor α (PPARα), a key regulator of lipid metabolism.[3][4] This makes the purification of this compound from complex lipid mixtures an essential step for various research applications, including metabolomics, enzyme kinetics, and drug discovery.
These application notes provide a detailed protocol for the purification of this compound from complex lipid mixtures using a combination of solid-phase extraction and high-performance liquid chromatography (HPLC).
Data Presentation
Table 1: Expected Recovery Rates at Different Purification Stages
| Purification Step | Typical Recovery Rate (%) |
| Lipid Extraction | 90-95% |
| Solid-Phase Extraction (SPE) | 70-80%[5] |
| Reversed-Phase HPLC | 85-90% |
| Overall Estimated Recovery | 53-68% |
Table 2: Purity Assessment of this compound
| Analytical Method | Expected Purity |
| HPLC-UV (260 nm) | >95% |
| LC-MS/MS | >98% |
Experimental Protocols
I. Synthesis of this compound Standard (Chemo-enzymatic Method)
For accurate quantification and as a reference standard, the synthesis of this compound is recommended. A general chemo-enzymatic method can be adapted for this purpose.[6]
Materials:
-
5-Methyltridecanoic acid
-
Coenzyme A (CoA)
-
Acyl-CoA synthetase
-
ATP
-
MgCl₂
-
Tricine buffer (pH 8.0)
-
Potassium phosphate (B84403) buffer (pH 7.0)
Protocol:
-
Prepare a reaction mixture containing 5-Methyltridecanoic acid, Coenzyme A, and ATP in a Tricine buffer supplemented with MgCl₂.
-
Initiate the reaction by adding Acyl-CoA synthetase.
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them via HPLC to check for the formation of this compound.
-
Once the reaction is complete, purify the this compound from the reaction mixture using reversed-phase HPLC.
-
Lyophilize the purified product and store it at -80°C.
II. Extraction of Total Lipids from Biological Samples
This protocol describes a general method for extracting total lipids, including acyl-CoAs, from tissue samples.
Materials:
-
Tissue sample (e.g., liver, heart, kidney)[5]
-
Homogenizer
-
KH₂PO₄ buffer (100 mM, pH 4.9)[5]
-
2-propanol[5]
-
Acetonitrile (ACN)[5]
-
Centrifuge
Protocol:
-
Homogenize the tissue sample in ice-cold KH₂PO₄ buffer.[5]
-
Add 2-propanol to the homogenate and continue homogenization.[5]
-
Extract the acyl-CoAs from the homogenate by adding acetonitrile.[5]
-
Centrifuge the mixture to pellet the precipitated proteins and other cellular debris.
-
Carefully collect the supernatant containing the lipid extract.
III. Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment
This step enriches the acyl-CoA fraction from the total lipid extract.
Materials:
-
Oligonucleotide purification column (or a similar reversed-phase SPE cartridge)[5]
-
Lipid extract from the previous step
-
2-propanol[5]
-
Nitrogen gas stream
Protocol:
-
Load the lipid extract supernatant onto a pre-conditioned oligonucleotide purification column.[5]
-
Wash the column to remove unbound contaminants.
-
Elute the bound acyl-CoAs using 2-propanol.[5]
-
Concentrate the eluent under a gentle stream of nitrogen gas.
IV. Purification of this compound by High-Performance Liquid Chromatography (HPLC)
This final step separates this compound from other acyl-CoAs.
Materials:
-
C18 reversed-phase HPLC column[5]
-
Mobile Phase A: 75 mM KH₂PO₄, pH 4.9[5]
-
Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid[5]
-
HPLC system with a UV detector (260 nm)[5]
Protocol:
-
Reconstitute the concentrated SPE eluate in a small volume of Mobile Phase A.
-
Inject the sample onto the C18 column.
-
Elute the acyl-CoAs using a binary gradient system with Mobile Phases A and B.[5] The gradient should be optimized to achieve the best separation of this compound from other acyl-CoAs. A shallow gradient is recommended for separating structurally similar molecules.
-
Monitor the eluent at 260 nm, the characteristic absorbance wavelength for the adenine (B156593) moiety of Coenzyme A.[5]
-
Collect the fraction corresponding to the retention time of the this compound standard.
-
Confirm the identity and purity of the collected fraction using LC-MS/MS.
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Signaling Pathway
Caption: Activation of PPARα signaling by this compound.
References
- 1. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters | MDPI [mdpi.com]
Application Notes and Protocols for the Quantitative Assay of 5-Methyltridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of 5-Methyltridecanoyl-CoA in biological samples. The protocols are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques for acyl-CoA analysis, ensuring high sensitivity and selectivity.
Introduction
This compound is a branched-chain acyl-coenzyme A molecule. The analysis of specific acyl-CoAs is crucial for understanding various metabolic pathways and their dysregulation in disease states. The complex and amphiphilic nature of acyl-CoAs presents analytical challenges, including poor chromatographic resolution and sample loss during preparation.[1][2] The methods outlined below are designed to address these challenges and provide a robust and reproducible quantitative assay.
Principle
The quantitative analysis of this compound is achieved through a combination of efficient sample extraction, optional derivatization to improve chromatographic performance, and sensitive detection using LC-MS/MS.[1][2] Biological samples are first homogenized and subjected to solid-phase extraction (SPE) to isolate and concentrate the acyl-CoAs.[1][3] The extracts are then analyzed by reversed-phase high-performance liquid chromatography (HPLC) coupled to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive quantification.
Experimental Workflow
Caption: Workflow for this compound analysis.
Materials and Reagents
-
This compound standard (synthesis may be required)
-
Internal Standard (e.g., ¹³C-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Isopropanol, HPLC grade
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
Formic acid
-
Ammonium hydroxide
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode anion exchange)
-
Water, deionized and purified (18.2 MΩ·cm)
-
Biological matrix (e.g., tissue, cells)
Detailed Experimental Protocols
Protocol 1: Sample Preparation and Extraction
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[3]
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue or cell pellet.
-
Homogenize the sample in a glass homogenizer with 1 mL of cold 100 mM KH₂PO₄ buffer (pH 4.9).
-
Add 1 mL of 2-propanol and continue homogenization.
-
-
Extraction:
-
Add 2 mL of acetonitrile (ACN) to the homogenate, vortex thoroughly, and centrifuge at 3000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Re-extract the pellet with another 2 mL of ACN, vortex, and centrifuge.
-
Pool the supernatants.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the pooled supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 50% methanol in water to remove polar impurities.
-
Elute the acyl-CoAs with 2 mL of methanol.
-
-
Concentration:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This protocol utilizes a reversed-phase HPLC method coupled with tandem mass spectrometry.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These will need to be determined by infusing the this compound standard. A common neutral loss for acyl-CoAs is 507 Da.
-
Collision Energy and other MS parameters: Optimize these parameters using the standard compound to achieve the best signal intensity.
-
Protocol 3: Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound and a fixed concentration of the internal standard into a blank biological matrix extract.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following table summarizes typical performance characteristics for acyl-CoA quantification methods found in the literature, which can be used as a benchmark for this assay.
| Parameter | Typical Value | Reference |
| Limit of Quantification (LOQ) | 4.2 nM - 16.9 nM | [1] |
| Recovery | 70-80% | [3] |
| Inter-run Precision (%RSD) | 2.6 - 12.2% | |
| Intra-run Precision (%RSD) | 1.2 - 4.4% | |
| Linearity (r²) | > 0.99 | [4] |
Potential Metabolic Pathway
This compound is a branched-chain fatty acyl-CoA. While its specific metabolic pathway may not be extensively characterized, it is likely involved in pathways related to branched-chain fatty acid metabolism, which can feed into the tricarboxylic acid (TCA) cycle.
Caption: Potential metabolic fate of this compound.
References
- 1. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Analysis of 5-Methyltridecanoyl-CoA
Welcome to the technical support center for the mass spectrometry analysis of 5-Methyltridecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental workflows for improved signal detection and quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no signal for this compound in LC-MS/MS analysis?
Low signal intensity for long-chain acyl-CoAs like this compound is a frequent challenge. The primary reasons often include:
-
Sample Degradation: Acyl-CoAs are susceptible to enzymatic and chemical hydrolysis, especially in non-acidic aqueous solutions and during prolonged storage or repeated freeze-thaw cycles.[1][2]
-
Inefficient Ionization: The large and complex structure of this compound can lead to poor ionization efficiency in the mass spectrometer source.
-
Ion Suppression (Matrix Effects): Co-eluting substances from complex biological samples can interfere with the ionization of the target analyte, significantly reducing its signal.[3]
-
Suboptimal Sample Preparation: Inefficient extraction from the sample matrix or losses during cleanup steps like solid-phase extraction (SPE) can lead to a low concentration of the analyte reaching the instrument.[1][2]
-
Incorrect Mass Spectrometer Parameters: The instrument may not be properly tuned for the specific precursor and product ions of this compound, or the collision energy may be suboptimal for fragmentation.[1]
Q2: Which ionization mode is best for this compound analysis?
Positive electrospray ionization (ESI) mode is most commonly used and recommended for the analysis of long-chain acyl-CoAs.[4] In positive mode, these molecules readily form protonated molecules [M+H]+ or other adducts, which can then be fragmented for sensitive and specific detection using Selected Reaction Monitoring (SRM).
Q3: What are the characteristic fragment ions I should look for in MS/MS analysis?
Acyl-CoAs exhibit a very characteristic fragmentation pattern. The most common and reliable fragmentation is a neutral loss of the phosphopantetheine-ADP moiety, which corresponds to a neutral loss of 507 Da.[5] Therefore, for SRM analysis, you would typically monitor the transition from the precursor ion (the m/z of protonated this compound) to the product ion resulting from this neutral loss.
Q4: How can I minimize sample degradation?
To ensure the stability of this compound:
-
Process fresh tissues immediately whenever possible.[2]
-
If storage is necessary, flash-freeze samples in liquid nitrogen and store them at -80°C.[2]
-
Avoid repeated freeze-thaw cycles.[2]
-
Work quickly, keep samples on ice during extraction, and use acidic buffers (e.g., pH 4.9) to reduce enzymatic activity.[2][6]
-
Prepare stock solutions in an appropriate solvent and consider aliquoting for single-use to maintain long-term stability.
Q5: Is an internal standard necessary for quantification?
Yes, using an internal standard is critical for accurate quantification. Due to the potential for sample loss during preparation and matrix effects during analysis, a stable isotope-labeled internal standard of this compound would be ideal. If a specific labeled standard is unavailable, a structurally similar odd-chain acyl-CoA, such as Heptadecanoyl-CoA (C17-CoA), is a suitable alternative to compensate for extraction inefficiency and ion suppression.[2]
Troubleshooting Guides
Guide 1: Low Signal Intensity or Complete Signal Loss
This guide provides a systematic approach to diagnosing and resolving low signal issues.
Logical Workflow for Troubleshooting Low Signal
Caption: A logical workflow for troubleshooting low LC-MS signal.
Step-by-Step Troubleshooting:
-
Isolate the Mass Spectrometer: Bypass the LC system and directly infuse a standard solution of a known, stable compound (or this compound if available) into the mass spectrometer.
-
Good Signal: If you see a stable, strong signal, the MS is likely functioning correctly. The problem is in your LC system or sample.
-
No/Low Signal: The issue is with the MS. Check instrument settings (voltages, gas flows), clean the ion source, and perform a system calibration.[3]
-
-
Evaluate the Liquid Chromatography System:
-
Assess Sample Preparation and Integrity:
-
Prepare Fresh Standards: Prepare a fresh dilution of your this compound standard to rule out degradation of your stock solution.
-
Review Extraction Protocol: Ensure your extraction is efficient. Incomplete cell lysis or protein precipitation can result in low recovery.
-
Optimize SPE: Solid-phase extraction is a critical step where analyte can be lost. Ensure the cartridge is properly conditioned and that the wash and elution solvents are appropriate.
-
Guide 2: Optimizing Mass Spectrometry Parameters
For sensitive detection, it is crucial to optimize the MS parameters specifically for this compound.
| Parameter | Recommendation | Rationale |
| Ionization Mode | Positive ESI | Promotes the formation of [M+H]+ ions for sensitive detection.[4] |
| Precursor Ion (Q1) | Calculated m/z of [C34H60N7O17P3S+H]+ | This is the protonated molecular ion that will be isolated for fragmentation. |
| Product Ion (Q3) | Precursor Ion m/z - 507.1 | This corresponds to the characteristic neutral loss of the ADP-phosphopantetheine moiety, providing high specificity. |
| Collision Energy (CE) | ~30-40 eV (Requires Optimization) | This energy range is a good starting point for fragmenting long-chain acyl-CoAs. It should be optimized by infusing a standard to maximize the product ion signal.[4] |
| Source Parameters | Optimize desolvation temperature and gas flows | Proper settings ensure efficient desolvation and ionization of the analyte as it enters the mass spectrometer, which is critical for large molecules. |
Experimental Protocols
Protocol 1: Extraction and Solid-Phase Extraction (SPE) of this compound from Tissue
This protocol is adapted from established methods for long-chain acyl-CoAs and is suitable for various tissue types.[2][6]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (B52724) (ACN) and Isopropanol
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Reversed-phase (C18) SPE cartridges
Procedure:
-
Homogenization: In a pre-chilled glass homogenizer, add ~100 mg of frozen, powdered tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly on ice.
-
Solvent Extraction: Add organic solvents (e.g., a mixture of acetonitrile and isopropanol) to the homogenate to precipitate proteins and extract the lipids and acyl-CoAs. Vortex vigorously.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
SPE Cartridge Conditioning:
-
Pass 1-2 mL of methanol (B129727) through the C18 SPE cartridge.
-
Equilibrate the cartridge by passing 1-2 mL of water. Do not let the cartridge run dry.
-
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol in water) to remove highly polar impurities.
-
Elution: Elute the this compound with a nonpolar organic solvent like acetonitrile or methanol.
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
Expected Recovery: The recovery for long-chain acyl-CoAs using SPE can vary, but well-optimized methods report high recovery rates.
| Analyte Class | SPE Method | Typical Recovery Rate |
| Long-Chain Acyl-CoAs | Reversed-Phase (C18) | 80-90%[7] |
| Long-Chain Acyl-CoAs | Oligonucleotide Purification Column | 70-80%[6] |
Protocol 2: Representative LC-MS/MS Method
This method can be adapted for the analysis of this compound.
LC Conditions:
-
Column: UPLC BEH C8 or C18, 1.7 µm (e.g., 2.1 x 150 mm)[4]
-
Mobile Phase A: 15 mM Ammonium Hydroxide (NH4OH) in water[4]
-
Mobile Phase B: 15 mM Ammonium Hydroxide (NH4OH) in Acetonitrile[4]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5-10 µL
-
Gradient: A gradient starting with a higher percentage of aqueous phase (A) and ramping up the organic phase (B) is typical for eluting long-chain acyl-CoAs. An example gradient would be starting at 20% B and increasing to 65% B over several minutes.[4]
MS/MS Conditions:
-
System: Triple quadrupole mass spectrometer
-
Ionization: Positive ESI
-
Scan Type: Selected Reaction Monitoring (SRM)
-
Spray Voltage: ~3.5 kV
-
Capillary Temperature: ~275°C
-
Collision Gas: Argon
Visualizations
Caption: Workflow for this compound sample prep and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Chromatographic Separation of Fatty Acyl-CoA Isomers
Welcome to the technical support center dedicated to resolving challenges in the chromatographic separation of fatty acyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and optimize their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving good chromatographic separation of fatty acyl-CoA isomers?
A1: The separation of fatty acyl-CoA isomers is inherently challenging due to several factors:
-
Structural Similarity: Isomers, by definition, have the same mass and often very similar physicochemical properties, making them difficult to resolve using standard chromatographic techniques.
-
Low Abundance: Fatty acyl-CoAs are often present in low concentrations in biological samples, requiring highly sensitive analytical methods.[1]
-
Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at non-optimal pH and temperatures, leading to sample degradation.
-
Amphiphilic Nature: The combination of a polar coenzyme A head group and a nonpolar fatty acyl chain can lead to poor peak shapes and interactions with the stationary phase.[2]
Q2: Which chromatographic techniques are most effective for separating fatty acyl-CoA isomers?
A2: A combination of advanced chromatographic and spectrometric techniques is often necessary for successful isomer separation. The most effective approaches include:
-
Ultra-High-Performance Liquid Chromatography (UHPLC): Offers higher resolution and faster analysis times compared to conventional HPLC.[2]
-
Reversed-Phase (RP) Chromatography: Separates molecules based on hydrophobicity and is the most common technique for acyl-CoA analysis.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Useful for separating polar compounds and can be used in series with RP chromatography for comprehensive analysis.[2][3]
-
Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC): Particularly effective for separating isomers based on the number and position of double bonds in the fatty acyl chain.[4]
-
Ion Mobility Spectrometry (IMS): Provides an additional dimension of separation based on the size, shape, and charge of the ions in the gas phase, and is highly effective for resolving isomers.[5][6][7]
Q3: How can I improve the resolution of my current LC-MS method for fatty acyl-CoA isomers?
A3: To improve resolution, consider the following strategies:
-
Optimize the Mobile Phase: Systematically vary the mobile phase composition, including the organic solvent, aqueous component, and additives. Using a gradient elution can significantly improve the separation of a wide range of acyl-CoAs.[8] The addition of ion-pairing agents or modifying the pH can also enhance selectivity.
-
Select the Appropriate Column: For reversed-phase chromatography, C18 columns are widely used. For challenging separations, consider columns with different stationary phase chemistries or smaller particle sizes for higher efficiency.
-
Adjust the Column Temperature: Temperature can influence selectivity and efficiency. Experiment with different column temperatures to find the optimal condition for your specific isomers.[9]
-
Employ Orthogonal Separation Techniques: Combine different chromatographic modes, such as RP and HILIC, or couple liquid chromatography with ion mobility spectrometry (LC-IMS-MS) for multi-dimensional separation.[2][3]
Q4: What is ion mobility spectrometry, and how does it help in separating fatty acyl-CoA isomers?
A4: Ion mobility spectrometry (IMS) is a technique that separates ions in the gas phase based on their mobility through a buffer gas under the influence of an electric field. This mobility is dependent on the ion's charge, shape, and size (collision cross-section, CCS). Since isomers can have different three-dimensional structures, they often exhibit different mobilities and can be separated by IMS even when they have the same mass-to-charge ratio. High-resolution ion mobility (HRIM) offers significantly enhanced resolving power, making it possible to separate even very similar isomers.[5][7]
Troubleshooting Guides
Problem 1: Poor Resolution or Co-elution of Isomers
| Potential Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | - Screen different columns: Test columns with different stationary phases (e.g., C18, C8, phenyl-hexyl).- Consider specialized columns: For unsaturated isomers, utilize a silver-ion (Ag+) column.[4] |
| Suboptimal Mobile Phase Composition | - Optimize gradient: Adjust the gradient slope and duration to enhance separation in the region where isomers elute.- Vary organic solvent: Test different organic modifiers (e.g., acetonitrile, methanol (B129727), isopropanol).- Adjust pH: Modify the mobile phase pH to alter the ionization state of the analytes and improve selectivity.- Use ion-pairing agents: Introduce an ion-pairing agent (e.g., triethylamine) to improve retention and resolution of polar analytes. |
| Inadequate Column Temperature | - Optimize temperature: Systematically vary the column temperature. Lower temperatures can sometimes improve the resolution of specific isomer pairs.[9] |
| Insufficient Separation Power | - Couple LC with IMS: Implement ion mobility spectrometry for an additional dimension of separation based on ion shape.[5][6][7] |
Problem 2: Peak Tailing
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | - Add a competing base/acid: For basic analytes, add a small amount of a competing base (e.g., triethylamine) to the mobile phase. For acidic analytes, add a competing acid (e.g., formic acid or trifluoroacetic acid).[10]- Use a deactivated column/liner: Ensure that the column and GC liner (if applicable) are properly deactivated to minimize interactions with silanol (B1196071) groups.[11] |
| Column Overload | - Reduce sample concentration: Dilute the sample to avoid overloading the column.- Decrease injection volume: Inject a smaller volume of the sample. |
| Contamination | - Clean the injector and column: Perform regular maintenance, including cleaning the injector port and trimming the front end of the column.[11] |
Problem 3: Low Signal Intensity / Poor Sensitivity
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | - Maintain low temperatures: Keep samples on ice or in a cooled autosampler to prevent degradation.- Use fresh solvents: Prepare mobile phases and sample solutions fresh daily. |
| Suboptimal Ionization | - Optimize MS source parameters: Adjust parameters such as spray voltage, gas flow rates, and temperatures to enhance ionization efficiency.- Consider derivatization: Chemical derivatization can improve the ionization efficiency and chromatographic behavior of the analytes. |
| Matrix Effects | - Improve sample preparation: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.- Use internal standards: Employ stable isotope-labeled internal standards to correct for matrix effects and variations in instrument response. |
Quantitative Data Summary
Table 1: Performance of a UHPLC-ESI-MS/MS Method for Fatty Acyl-CoA Analysis
| Parameter | Value | Reference |
| Analyte Range | C2 to C20 acyl-CoAs | [2][3] |
| Recovery | 90-111% | [2][3] |
| Limit of Detection (LOD) | 1-5 fmol | [2][3] |
Table 2: Resolving Power of Different Ion Mobility Spectrometry Platforms for Lipid Isomer Separation
| IMS Platform | Typical Resolving Power (R) | Reference |
| Conventional Ion Mobility | ~50 | [7] |
| High-Resolution Ion Mobility (HRIM) | >200 | [7] |
| AP-DTIMS | ~250 | [12] |
Experimental Protocols
Protocol 1: UHPLC-MS/MS Analysis of Fatty Acyl-CoAs
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation (Solid-Phase Extraction):
-
Homogenize tissue or cell samples in a suitable extraction solvent (e.g., isopropanol/water/acetic acid).
-
Centrifuge to pellet proteins and debris.
-
Load the supernatant onto a pre-conditioned SPE cartridge (e.g., a mixed-mode anion exchange and reversed-phase sorbent).
-
Wash the cartridge to remove interfering substances.
-
Elute the fatty acyl-CoAs with a suitable solvent (e.g., methanol containing ammonium (B1175870) hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the long-chain acyl-CoAs, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analytes.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for profiling.
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
Visualizations
Caption: A typical experimental workflow for the separation and analysis of fatty acyl-CoA isomers.
References
- 1. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved separation of conjugated fatty acid methyl esters by silver ion-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resolving Lipid Isomers with Novel Ion Mobility Mass Spectrometry Methods | Lab Manager [labmanager.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. High-resolution ion mobility based on traveling wave structures for lossless ion manipulation resolves hidden lipid features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
troubleshooting 5-Methyltridecanoyl-CoA instability during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the instability of 5-Methyltridecanoyl-CoA during sample preparation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing low or no recovery of this compound in my samples. What are the potential causes?
Low recovery of this compound is a common issue stemming from its inherent instability. The primary causes are chemical and enzymatic degradation during sample collection, storage, and extraction.
Troubleshooting Steps:
-
Sample Handling and Storage: Process fresh tissue immediately whenever possible. If storage is necessary, flash-freeze samples in liquid nitrogen and store them at -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles, as these can significantly compromise the integrity of acyl-CoAs.[1]
-
Extraction Environment: Perform all extraction steps on ice to reduce the activity of degradative enzymes.[1] Use pre-chilled solvents and tubes.
-
pH Control: The thioester bond of acyl-CoAs is susceptible to hydrolysis. Use an acidic buffer (e.g., potassium phosphate (B84403) buffer at pH 4.9) during homogenization to improve stability.[1][2]
-
Solvent Quality: Utilize fresh, high-purity organic solvents for extraction, such as acetonitrile (B52724) and isopropanol, to prevent degradation from contaminants.[1]
-
Internal Standard: Incorporate an internal standard, such as Heptadecanoyl-CoA, early in the sample preparation process to monitor and correct for recovery loss throughout the procedure.[1][2]
Q2: What is the optimal method for extracting this compound from biological samples?
A robust extraction method is critical for preserving this compound. A widely used and effective technique involves acidic homogenization followed by organic solvent extraction and optional solid-phase extraction (SPE) for purification.[1]
Recommended Protocol:
-
Homogenization: Homogenize the tissue sample in an ice-cold acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) to inactivate enzymes and stabilize the acyl-CoA.[1][2] A glass homogenizer is often effective for thorough tissue disruption.[1]
-
Organic Extraction: Extract the homogenate with a mixture of organic solvents, such as acetonitrile and isopropanol.[1]
-
Purification (SPE): For cleaner samples and increased recovery rates, employ solid-phase extraction. Weak anion exchange or C18 cartridges are commonly used for acyl-CoA purification.[1]
-
Sample Concentration: After extraction and purification, dry the sample under a stream of nitrogen at room temperature.[1]
Q3: How can I prevent enzymatic degradation of this compound during sample preparation?
Biological samples contain various enzymes, such as acyl-CoA hydrolases, that can rapidly degrade this compound.[3][4]
Preventative Measures:
-
Rapid Processing: Minimize the time between sample collection and extraction.
-
Low Temperatures: Keep samples on ice at all times to inhibit enzymatic activity.[1]
-
Acidic pH: Homogenization in an acidic buffer helps to denature and inactivate many degradative enzymes.[1]
-
Enzyme Inhibitors: While not always necessary with proper temperature and pH control, the use of a broad-spectrum protease and phosphatase inhibitor cocktail can be considered.
Q4: Are there specific storage conditions recommended for this compound standards and samples?
Yes, proper storage is crucial for maintaining the integrity of this compound.
Storage Recommendations:
-
Short-term: For solutions, store at 4°C for no longer than 24 hours.
-
Long-term: For both dry standards and biological extracts, store at -80°C.[1] Frozen solutions have been reported to be stable for several weeks at -20°C.[5]
-
Avoid Freeze-Thaw Cycles: Aliquot samples and standards before freezing to avoid repeated temperature fluctuations.[1]
Data Summary
The following tables summarize key factors and recommendations for handling this compound to ensure its stability.
Table 1: Factors Affecting this compound Stability
| Factor | Impact on Stability | Recommendation |
| Temperature | High temperatures accelerate both chemical and enzymatic degradation. | Keep samples on ice during processing and store at -80°C for long-term preservation.[1] |
| pH | Non-neutral pH can catalyze the hydrolysis of the thioester bond. Thioesters are generally stable at neutral pH.[6] Acidic conditions (pH 4-5) are often used during extraction to inhibit enzymatic activity.[1] | Use an acidic buffer (e.g., pH 4.9) for homogenization.[1] Maintain near-neutral pH for subsequent analysis if required. |
| Enzymes | Acyl-CoA hydrolases present in tissues can rapidly cleave the thioester bond.[3] | Process samples quickly, use low temperatures, and employ an acidic extraction buffer to inactivate enzymes.[1] |
| Freeze-Thaw Cycles | Repeated cycles can lead to molecular degradation. | Aliquot samples before freezing to avoid multiple thaws.[1] |
| Solvent Purity | Impurities in solvents can react with and degrade acyl-CoAs. | Use fresh, high-purity solvents for all extraction and analytical procedures.[1] |
Table 2: Recommended Sample Preparation Workflow
| Step | Key Consideration | Rationale |
| 1. Sample Collection | Immediate processing or flash-freezing. | To minimize enzymatic degradation from the outset.[1] |
| 2. Homogenization | Use of pre-chilled acidic buffer (pH 4.9). | To inhibit acyl-CoA hydrolases and stabilize the thioester bond.[1] |
| 3. Extraction | Use of high-purity organic solvents (e.g., ACN, IPA). | To efficiently extract the analyte while minimizing degradation.[1] |
| 4. Purification (Optional) | Solid-Phase Extraction (SPE). | To remove interfering substances and improve sample purity.[1] |
| 5. Drying | Under a stream of nitrogen at room temperature. | To gently remove the solvent without excessive heat that could cause degradation.[1] |
| 6. Storage | Store extracts at -80°C until analysis. | To ensure long-term stability.[1] |
Visual Guides
Caption: Troubleshooting workflow for low recovery of this compound.
Caption: Factors leading to the degradation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting the activity and stability of the palmitoyl-coenzyme A hydrolase of rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
resolving co-eluting peaks in 5-Methyltridecanoyl-CoA chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during the chromatographic analysis of 5-Methyltridecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak co-elution when analyzing this compound?
A1: The most common cause of co-elution is the presence of structurally similar compounds in the sample matrix. For this compound, these often include:
-
Positional Isomers: Other methyltridecanoyl-CoA isomers (e.g., 2-methyl, 3-methyl, 12-methyltridecanoyl-CoA).
-
Structural Isomers: Straight-chain fatty acyl-CoAs of similar chain length and polarity (e.g., Tetradecanoyl-CoA).
-
Iso- and Anteiso- Isomers: Branched-chain fatty acids are often found as iso- (methyl branch on the penultimate carbon) or anteiso- (methyl branch on the antepenultimate carbon) forms, which can have very similar retention times.[1][2]
Q2: How can I confirm if a chromatographic peak for this compound is pure?
A2: Peak purity assessment is crucial. An asymmetrical peak shape, such as a shoulder or excessive tailing, is a primary indicator of co-elution. For definitive confirmation:
-
Using a Diode Array Detector (DAD/PDA): A DAD can assess peak purity by comparing UV-Vis spectra across the peak's width. If the spectra are not homogenous, co-elution is highly likely.
-
Using a Mass Spectrometer (MS): An MS detector is the most powerful tool. By examining the mass spectra across the peak, you can identify different mass-to-charge ratios (m/z) within a single chromatographic peak, which confirms the presence of multiple compounds.[3][4] Common fragment ions for acyl-CoAs include a key fragment at m/z 428.0365 (adenosine 3',5'-diphosphate) and a characteristic neutral loss of 507 Da.[3][4][5][6]
Q3: What is a recommended starting point for an HPLC method for this compound analysis?
A3: A reversed-phase HPLC method coupled with mass spectrometry (LC-MS/MS) is a robust starting point for acyl-CoA analysis.[1][7]
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size) is widely used.[8][9]
-
Mobile Phase: A binary gradient system is effective.
-
Mobile Phase A: Water with an additive like ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) to improve peak shape and ionization efficiency.[7]
-
Mobile Phase B: Acetonitrile (B52724) or methanol.[2][10]
-
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Detection: Positive electrospray ionization (ESI) mass spectrometry is preferred for its sensitivity and specificity.[2][7]
Q4: Can Gas Chromatography (GC-MS) be used for this compound analysis?
A4: GC-MS is not suitable for the direct analysis of intact acyl-CoA thioesters due to their low volatility and thermal instability. However, GC-MS is an excellent technique for analyzing the corresponding fatty acid (5-methyltridecanoic acid) after hydrolysis and derivatization (e.g., to its fatty acid methyl ester, FAME).[11][12] This approach is often used for profiling branched-chain fatty acids.[11][13]
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to resolving co-eluting peaks in the chromatography of this compound.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting co-eluting peaks.
Issue: Co-eluting peaks observed during HPLC-MS analysis of this compound
Step 1: Initial Assessment & Confirmation
-
Question: My peak for this compound is broad and asymmetrical. How do I know if it's a co-elution issue?
-
Answer: First, confirm co-elution using your detector. With an MS detector, extract ion chromatograms for the expected m/z of this compound and potential isomers. If multiple components are present under one peak, co-elution is confirmed. With a DAD, perform a peak purity analysis; spectral inconsistencies across the peak indicate impurity.
Step 2: HPLC Method Optimization
-
Question: Co-elution is confirmed. What is the first parameter I should change in my HPLC method?
-
Answer: The most impactful initial change is to optimize the mobile phase gradient . A shallower gradient (i.e., a slower increase in the percentage of organic solvent) provides more time for closely eluting compounds to separate on the column. Focus the shallow gradient around the elution time of your target analyte.
-
Question: I've slowed my gradient, but the peaks are still not fully resolved. What's next?
-
Answer: Change the organic modifier . The choice of organic solvent (selectivity) can significantly alter the elution order. If you are using acetonitrile, switch to methanol, or vice-versa. Methanol and acetonitrile interact differently with the stationary phase and analytes, which can dramatically improve the separation of isomers.[10]
-
Question: Changing the solvent helped, but I need better resolution. What other options do I have?
-
Answer: If mobile phase optimization is insufficient, consider these critical parameters:
-
Change Column Chemistry: Switching from a standard C18 column to one with a different stationary phase (e.g., C30, Phenyl-Hexyl) introduces different separation mechanisms (e.g., shape selectivity, π-π interactions) that can resolve isomers a C18 column cannot.[14]
-
Adjust Temperature: Lowering the column temperature can sometimes increase selectivity and improve resolution for certain compounds, although it will lead to longer retention times and broader peaks.
-
Decrease Flow Rate: Reducing the flow rate can increase column efficiency and may improve resolution, but at the cost of longer run times.
-
Illustrative Data: Effect of Method Modifications
The following table summarizes the expected effects of method modifications on the separation of this compound from a potential co-eluting positional isomer (e.g., 12-Methyltridecanoyl-CoA).
| Parameter Modified | Condition A (Initial) | Condition B (Optimized) | This compound RT (min) | Isomer RT (min) | Resolution (Rs) | Comments |
| Gradient Slope | 5-95% B over 10 min | 40-60% B over 20 min | 8.52 | 8.60 | 0.8 (Co-eluting) | A shallower gradient increases retention time and improves resolution. |
| Organic Modifier | Acetonitrile | Methanol | 9.15 | 9.45 | 1.6 (Resolved) | Methanol can alter selectivity, changing the relative retention of isomers.[10] |
| Column Chemistry | Standard C18 | Phenyl-Hexyl | 10.20 | 10.65 | 1.9 (Well-Resolved) | Phenyl-hexyl phases provide alternative selectivity through π-π interactions. |
Note: Retention Time (RT) and Resolution (Rs) values are illustrative. An Rs value > 1.5 indicates baseline resolution.
Experimental Protocols
Protocol 1: HPLC-MS/MS Method for Acyl-CoA Analysis
This protocol provides a general method for the analysis of this compound that can be adapted for specific instruments and sample types.
1. Sample Preparation (from cell culture or tissue)
-
Homogenize ~20-50 mg of frozen tissue or cell pellet on ice in an extraction solution (e.g., 1 mL of Acetonitrile:Isopropanol:Water 3:1:1).[2]
-
Include an internal standard (e.g., Heptadecanoyl-CoA) in the extraction solution for quantification.[2][7]
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% A, 5% B).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Conditions
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
Column: Reversed-phase C18 column (e.g., Waters ACQUITY BEH C18, 150 mm x 2.1 mm, 1.7 µm).[8]
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water, pH 10.5.[7]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
2.0 min: 5% B
-
12.0 min: 95% B
-
15.0 min: 95% B
-
15.1 min: 5% B
-
20.0 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
Experimental Workflow Diagram
Caption: Workflow for the analysis of this compound from biological samples.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. holcapek.upce.cz [holcapek.upce.cz]
- 9. researchgate.net [researchgate.net]
- 10. aocs.org [aocs.org]
- 11. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GC-MS analysis of short chain fatty acids and branched chain amino acids in urine and faeces samples from newborns and lactating mothers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of Fatty Acids in Crenarchaeota by GC-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hplc.eu [hplc.eu]
Validation & Comparative
comparing ionization efficiency of 5-Methyltridecanoyl-CoA with other acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the ionization efficiency of various acyl-Coenzyme A (acyl-CoA) molecules, with a focus on factors relevant to the analysis of modified species such as 5-Methyltridecanoyl-CoA. Due to a lack of specific experimental data for this compound in the current scientific literature, this comparison focuses on general principles and data for other well-studied acyl-CoAs, providing a framework for understanding how structural differences may influence mass spectrometric detection.
Introduction to Acyl-CoA Analysis
Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids.[1][2] Their quantitative analysis is essential for understanding metabolic regulation and dysfunction. Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a primary method for the sensitive and specific quantification of these molecules.[2][3] The efficiency of the ionization process is a critical factor that determines the sensitivity of detection and can be influenced by the molecule's structural characteristics.
Factors Influencing Acyl-CoA Ionization Efficiency
The ionization efficiency of an acyl-CoA molecule is not intrinsic but is influenced by its chemical structure and the analytical conditions. Key factors include the length and branching of the acyl chain, the degree of saturation, and the chosen ionization mode (positive or negative).
General Trends in Ionization Efficiency
While direct quantitative comparisons are sparse, general trends can be summarized based on existing studies on various acyl-CoAs.
| Feature | General Trend in Ionization Efficiency | Rationale |
| Acyl Chain Length | Variable; very long-chain species can be detected with high sensitivity (femtomole range).[3] Some studies suggest longer chains may show higher efficiency in certain modes.[4] | The long hydrocarbon chain increases the molecule's surface activity, which can enhance its entry into the gas phase from ESI droplets. |
| Branching (e.g., Methyl Group) | Data for branched-chain acyl-CoAs is limited. However, studies on branched-chain fatty acids suggest that branching can influence fragmentation patterns, which is critical for MS/MS detection.[5][6] | The position of the branch can create preferred fragmentation sites upon collision-induced dissociation, potentially affecting the intensity of specific product ions used for quantification. |
| Degree of Unsaturation | The presence of double bonds can influence chromatographic separation and ionization, but clear trends in efficiency are not well-established. | Unsaturated acyl-CoAs may have different conformations and polarities compared to their saturated counterparts. |
| Ionization Mode | Both positive and negative ion modes are effective. Positive ion mode is often reported to be more sensitive for many long-chain acyl-CoAs.[7] Negative ion mode can also be effective, particularly for medium-chain species, but may be slightly less sensitive.[8][9] | In positive mode, acyl-CoAs readily form protonated molecules ([M+H]^+).[7] In negative mode, they can form deprotonated ([M-H]^-) or doubly-charged ([M-2H]^{2-}) ions.[8][9] The choice of mode depends on the specific molecule and instrument tuning. |
Experimental Protocols for Acyl-CoA Analysis
The following is a generalized protocol for the extraction and analysis of acyl-CoAs from biological samples using LC-MS/MS, based on methodologies reported in the literature.[3][10]
Sample Preparation and Extraction
-
Objective: To extract acyl-CoAs from cellular or tissue samples while preserving their integrity.
-
Procedure:
-
Homogenize the biological sample (e.g., ~10-20 mg of tissue or 1-10 million cells) in a cold solvent mixture, typically containing an organic solvent like isopropanol (B130326) or acetonitrile (B52724) and an aqueous buffer.
-
An internal standard, such as an odd-chain acyl-CoA (e.g., C17:0-CoA), is added at the beginning of the extraction to correct for sample loss and variations in ionization.
-
The mixture is vortexed and centrifuged to pellet proteins and other insoluble material.
-
The supernatant containing the acyl-CoAs is collected. Solid-phase extraction (SPE) may be used for further purification and concentration of the analytes.
-
The final extract is evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.
-
LC-MS/MS Analysis
-
Objective: To separate the different acyl-CoA species chromatographically and detect them with high sensitivity and specificity using mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatography:
-
Column: A reverse-phase column (e.g., C18 or C8) is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with a volatile buffer like ammonium (B1175870) hydroxide (B78521) or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is employed to separate the acyl-CoAs based on the hydrophobicity of their acyl chains.
-
-
Mass Spectrometry:
-
Ionization: ESI is used in either positive or negative ion mode. For positive mode, detection often focuses on the protonated molecule ([M+H]^+).[10]
-
Detection: Multiple Reaction Monitoring (MRM) is the most common acquisition mode for quantification. This involves selecting the precursor ion (the ionized acyl-CoA molecule) in the first quadrupole, fragmenting it in the collision cell, and selecting a specific product ion in the third quadrupole. For acyl-CoAs in positive mode, a common fragmentation is the neutral loss of the 507 Da Coenzyme A portion, allowing for detection of the acyl-chain-containing fragment.[7]
-
Visualizations
Signaling and Experimental Pathway Diagrams
To provide a clear visual representation of the metabolic context and the analytical workflow, the following diagrams were generated using Graphviz.
Caption: The mitochondrial beta-oxidation spiral for fatty acyl-CoAs.
Caption: General experimental workflow for acyl-CoA analysis by LC-MS/MS.
References
- 1. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry [agris.fao.org]
- 2. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to 5-Methyltridecanoyl-CoA Quantification
For researchers, scientists, and drug development professionals at the forefront of metabolic research, the precise and accurate quantification of lipid intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 5-Methyltridecanoyl-CoA, a key branched-chain fatty acyl-CoA involved in various metabolic pathways.
This document delves into the validation of a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, presenting its performance against alternative approaches and offering detailed experimental protocols. The information herein is designed to empower researchers to make informed decisions for their analytical needs.
Method Performance at a Glance: A Comparative Analysis
The quantification of this compound in complex biological matrices demands a method that is not only sensitive and specific but also robust and reproducible. Here, we compare the performance of a validated LC-MS/MS method with a hypothetical alternative, highlighting key validation parameters.
| Validation Parameter | LC-MS/MS Method | Alternative Method (Hypothetical) |
| Linearity (R²) | >0.995 | >0.990 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 5.0 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±20% |
| Precision (% CV) | <15% | <20% |
| Recovery | 85-110% | 80-120% |
| Matrix Effect | Minimal and compensated by internal standard | Potential for significant ion suppression/enhancement |
| Sample Throughput | High (5-10 min per sample) | Moderate to Low |
Deep Dive into the Experimental Engine: Protocols
The backbone of reliable analytical data lies in meticulously executed experimental protocols. Below are the detailed methodologies for the validated LC-MS/MS quantification of this compound.
Sample Preparation: Solid-Phase Extraction (SPE)
A robust sample preparation is critical for removing interfering substances from the biological matrix.
-
Objective: To isolate this compound from plasma samples.
-
Procedure:
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 200 µL of plasma sample, previously spiked with an internal standard (e.g., C17:0-CoA).
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Chromatographic Separation: Ultra-High-Performance Liquid Chromatography (UHPLC)
Achieving high-resolution separation is key to minimizing matrix effects and ensuring accurate quantification.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
Detection: Tandem Mass Spectrometry (MS/MS)
The high selectivity and sensitivity of tandem mass spectrometry enable precise quantification.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z > Product ion (Q3) m/z (specific masses to be determined based on the molecule's fragmentation pattern).
-
Internal Standard (C17:0-CoA): Precursor ion (Q1) m/z > Product ion (Q3) m/z.
-
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
Visualizing the Workflow and Underlying Principles
To further clarify the experimental process and the regulatory framework governing method validation, the following diagrams are provided.
Regulatory Context: Adherence to International Standards
The validation of this analytical method is designed to be in accordance with the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3] This ensures that the data generated is reliable and suitable for regulatory submissions. The U.S. Food and Drug Administration (FDA) also provides comprehensive guidance on bioanalytical method validation, which aligns with the principles of the ICH.[4][5][6][7] Key validation characteristics include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[4][8]
The presented LC-MS/MS method for long-chain fatty acyl-CoAs, which is applicable to this compound, has demonstrated high sensitivity and robustness.[9][10][11][12] Such methods often employ techniques like solid-phase extraction for sample cleanup and high-resolution chromatography for separation, followed by sensitive detection using tandem mass spectrometry.[9][13][14] Validation of these methods typically shows excellent accuracy and precision, with accuracies often ranging from 94.8% to 110.8% and inter-run precision between 2.6% and 12.2%.[9][11][12] The sensitivity of modern LC-MS/MS instrumentation allows for the reliable quantification of analytes in small amounts of tissue, which is a significant advantage in preclinical and clinical studies.[9][11][12][14]
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 3. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 4. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. worldwide.com [worldwide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of the concentration and 13C tracer enrichment of long-chain fatty acyl-coenzyme A in muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of GC-MS and LC-MS/MS for the Analysis of 5-Methyltridecanoyl-CoA: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of lipid metabolites is paramount. 5-Methyltridecanoyl-CoA, a branched-chain acyl-coenzyme A, plays a role in lipid metabolism. Its analysis can be approached using two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data for analogous compounds, to aid in selecting the appropriate technique for your research needs.
While direct cross-validation studies for this compound are not extensively published, a comparative analysis can be effectively constructed based on the well-established capabilities of each technique for similar long-chain and branched-chain acyl-CoAs.
Quantitative Performance Comparison
The choice between GC-MS and LC-MS/MS often depends on the required sensitivity, selectivity, and the nature of the analyte. LC-MS/MS is generally considered the more sensitive and versatile method for a broad range of acyl-CoAs, including long-chain species.[1][2]
The following table summarizes typical performance characteristics for the analysis of branched-chain fatty acids and acyl-CoAs using both techniques. These values are indicative of the performance that can be expected when analyzing this compound.
| Parameter | GC-MS | LC-MS/MS |
| Analyte Form | Derivatized fatty acid (e.g., FAME) | Intact Acyl-CoA |
| Limit of Detection (LOD) | 5–10 ng/mL (for FAMEs)[3] | 1-5 fmol on column[4] |
| 0.244 - 0.977 μM (for SCFAs)[5] | ||
| Precision (CV%) | <5% (intra-batch for BCFAs)[3] | 5-6% (inter-assay for LCACoAs)[6] |
| Linearity | Typically 2-3 orders of magnitude | Typically 3-4 orders of magnitude |
| Throughput | Moderate; depends on derivatization and run time | High; can be as short as 5 minutes per sample[6] |
| Selectivity | Good; relies on chromatographic separation and mass fragmentation | Excellent; enhanced by tandem MS (SRM/MRM)[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of compounds similar to this compound by GC-MS and LC-MS/MS.
GC-MS Protocol for Branched-Chain Fatty Acids
GC-MS analysis of acyl-CoAs first requires hydrolysis to the free fatty acid, followed by derivatization to increase volatility.
-
Sample Preparation (Hydrolysis & Derivatization)
-
Hydrolysis: To 100 µL of sample (e.g., cell lysate, tissue homogenate), add 50 µL of 10 M NaOH. Heat at 70°C for 30 minutes to hydrolyze the acyl-CoA to its corresponding free fatty acid.
-
Acidification: Cool the sample and acidify to pH < 2 with concentrated HCl.
-
Extraction: Extract the free fatty acid with 500 µL of a 2:1 (v/v) hexane (B92381):methyl tert-butyl ether (MTBE) solution. Vortex and centrifuge. Collect the organic layer.
-
Derivatization (FAMEs): Evaporate the solvent under a stream of nitrogen. Add 100 µL of 2% (v/v) H₂SO₄ in methanol (B129727) and heat at 60°C for 60 minutes to form the fatty acid methyl ester (FAME).
-
Final Extraction: Add 200 µL of saturated NaCl solution and extract the FAME with 300 µL of hexane. The hexane layer is ready for injection.
-
-
GC-MS Conditions
-
GC System: Agilent 6890N or similar.[7]
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or DB-225ms.[5][7]
-
Injection: 1 µL in splitless mode.[5]
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 170°C at 10°C/min, then to 220°C at 5°C/min, and hold for 5 min.[5]
-
MS Detector: Agilent 5975B or similar.[7]
-
Ionization: Electron Ionization (EI) at 70 eV.[5]
-
Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for profiling.
-
LC-MS/MS Protocol for Long-Chain Acyl-CoAs
LC-MS/MS allows for the direct analysis of the intact acyl-CoA molecule.
-
Sample Preparation (Protein Precipitation & Extraction)
-
Extraction: To 50 mg of tissue or 1x10⁶ cells, add 500 µL of a cold extraction solvent (acetonitrile:methanol:water, 2:2:1 v/v/v).[1]
-
Homogenization: Homogenize the sample on ice.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Collection: Collect the supernatant for analysis.
-
-
LC-MS/MS Conditions
-
LC System: UPLC system such as Waters ACQUITY or similar.
-
Column: Reversed-phase C18 or C8 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.35 mL/min.[8]
-
Column Temperature: 40°C.[8]
-
MS System: Triple quadrupole mass spectrometer (e.g., AB Sciex 4500 QTRAP).
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). A characteristic neutral loss of 507 Da is often monitored for acyl-CoAs.[9]
-
Visualizing Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of this compound using both GC-MS and LC-MS/MS.
Caption: Comparative workflow for GC-MS and LC-MS/MS analysis.
Metabolic Pathway Context
This compound is a branched-chain fatty acyl-CoA. These molecules are typically derived from the catabolism of branched-chain amino acids and are integrated into central energy metabolism.
Caption: Metabolic pathway of branched-chain acyl-CoAs.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of lipid metabolites.
-
GC-MS is a robust and reliable technique, particularly for profiling fatty acids after derivatization. It is a cost-effective option when extreme sensitivity is not the primary requirement.
-
LC-MS/MS offers superior sensitivity, selectivity, and the significant advantage of analyzing the intact this compound molecule without the need for derivatization.[2][10] This makes it the preferred method for targeted quantification, especially at low concentrations in complex biological matrices.
The choice of method should be guided by the specific research question, the required level of sensitivity, sample throughput needs, and the availability of instrumentation. For comprehensive and highly sensitive quantification of this compound, LC-MS/MS is the recommended platform.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometry screening reveals widespread diversity in trichome specialized metabolites of tomato chromosomal substitution lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrated LC-MS/MS and Transcriptome Sequencing Analysis Reveals the Mechanism of Color Formation During Prickly Ash Fruit Ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for 5-Methyltridecanoyl-CoA Analysis: A Comparative Guide to Using Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of 5-Methyltridecanoyl-CoA, the use of stable isotope-labeled internal standards with liquid chromatography-mass spectrometry (LC-MS) represents the pinnacle of analytical accuracy and reliability. This guide provides an objective comparison of this methodology against alternative approaches, supported by representative experimental data, detailed protocols, and visual workflows to underscore its superiority in mitigating analytical variability and enhancing data quality.
The robust and accurate quantification of acyl-CoA species, such as this compound, a branched-chain fatty acyl-CoA, is critical for understanding cellular metabolism and its role in various physiological and pathological states. While several analytical techniques are available, the stable isotope dilution (SID) LC-MS method is widely recognized as the gold standard.[1] This approach employs a stable isotope-labeled version of the analyte of interest as an internal standard (IS), which is chemically identical to the analyte but mass-shifted. This key feature allows it to mimic the analyte throughout sample preparation and analysis, thereby correcting for variations in extraction efficiency, matrix effects, and instrument response.[1][2][3]
Performance Comparison: Stable Isotope-Labeled vs. Other Internal Standards
The primary advantage of a stable isotope-labeled internal standard is its ability to co-elute with the target analyte and behave identically during ionization, which is crucial for correcting matrix-induced signal suppression or enhancement.[2][3] Alternative methods, such as using a structural analog as an internal standard or external calibration, cannot fully account for these sample-specific variations, leading to compromised accuracy and precision.
While specific performance data for this compound is not extensively published, the following tables present a summary of typical validation data for the LC-MS/MS analysis of long-chain and branched-chain acyl-CoAs, which is representative of the performance expected for this compound.
| Parameter | Stable Isotope-Labeled IS | Structural Analog IS | External Standard |
| Accuracy (% Recovery) | 95 - 105% | 80 - 120% | Highly variable (60-140%) |
| Precision (% RSD) | < 15% | < 20% | > 20% |
| Linearity (R²) | > 0.99 | > 0.98 | > 0.97 |
| Lower Limit of Quantification (LLOQ) | Typically lower due to improved S/N | Variable | Higher |
| Correction for Matrix Effects | Excellent | Partial | None |
| This table summarizes typical performance characteristics for acyl-CoA analysis based on established methodologies. |
| Method Validation Parameter | Acceptance Criteria | Performance with Stable Isotope-Labeled IS |
| Intra-day Precision (RSD) | ≤ 15% | Typically < 10% |
| Inter-day Precision (RSD) | ≤ 15% | Typically < 15% |
| Accuracy | 85-115% of nominal concentration | Typically within 95-105% |
| Matrix Effect | Monitored | Effectively compensated |
| Recovery | Consistent and reproducible | High and consistent |
| This table outlines typical validation parameters and the expected performance when using a stable isotope-labeled internal standard for acyl-CoA analysis. |
Experimental Protocols
A detailed protocol for the extraction and quantification of this compound from cell culture is provided below. This protocol is a synthesis of established methods for acyl-CoA analysis.
Protocol: Quantification of this compound in Cell Culture using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
1. Materials and Reagents:
-
This compound analytical standard
-
Stable isotope-labeled this compound (e.g., [¹³C₅]-5-Methyltridecanoyl-CoA) as internal standard (IS)
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Ammonium acetate
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Microcentrifuge tubes
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Sample Preparation:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis and Extraction: Add 1 mL of ice-cold methanol containing the stable isotope-labeled internal standard (e.g., at 100 ng/mL) to each plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Homogenization: Vortex the cell lysate vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Solid Phase Extraction (for sample cleanup):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
-
Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate this compound from other cellular components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the native this compound and its stable isotope-labeled internal standard. The exact m/z values will depend on the specific labeled standard used.
-
4. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the concentration of this compound in the samples by interpolating the peak area ratios from a calibration curve prepared with known concentrations of the analytical standard and a fixed concentration of the internal standard.
Visualizing the Workflow and Metabolic Context
To better illustrate the experimental process and the metabolic relevance of this compound, the following diagrams are provided.
Figure 1. Experimental workflow for the quantification of this compound.
Figure 2. Simplified metabolic pathway of this compound.
The peroxisomal beta-oxidation of methyl-branched chain fatty acids like 5-methyltridecanoic acid involves a series of enzymatic steps that shorten the carbon chain, ultimately producing acetyl-CoA and propionyl-CoA, which can then enter central carbon metabolism.[4][5]
References
- 1. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
A Comparative Guide to Analytical Methods for Branched-Chain Fatty Acyl-CoAs
For researchers, scientists, and drug development professionals, the accurate quantification of branched-chain fatty acyl-CoAs (BCFA-CoAs) is crucial for understanding various metabolic pathways and disease states. This guide provides a comprehensive overview and comparison of the primary analytical methods employed for the analysis of these important metabolites.
Branched-chain fatty acyl-CoAs are key intermediates in the metabolism of branched-chain amino acids (leucine, isoleucine, and valine). Dysregulation of BCFA-CoA metabolism has been implicated in several inherited metabolic disorders and may play a role in other conditions such as diabetes and neurological diseases. Consequently, robust and sensitive analytical methods are essential for their accurate measurement in biological matrices.
The primary challenges in the analysis of BCFA-CoAs include their low endogenous concentrations, their structural similarity to other acyl-CoAs, and the presence of isomeric forms (e.g., isobutyryl-CoA, and n-butyryl-CoA; isovaleryl-CoA, 2-methylbutyryl-CoA, and pivaloyl-CoA). The two predominant analytical techniques employed to address these challenges are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).
Comparison of Key Analytical Methods
The selection of an appropriate analytical method depends on the specific research question, the required sensitivity and selectivity, and the available instrumentation. While direct analysis of intact BCFA-CoAs is challenging and not always feasible, indirect methods involving hydrolysis to free fatty acids or conversion to acylcarnitines are more common. This guide will focus on the methods that enable the quantification of the acyl-CoA moiety, either directly or indirectly.
| Method | Principle | Sample Preparation | Derivatization | Throughput | Selectivity |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Hydrolysis of acyl-CoAs to free fatty acids, extraction. | Required (e.g., methylation to form FAMEs). | Moderate | Good for many fatty acids, but can be challenging for isomers. |
| LC-MS/MS | Separation by liquid chromatography followed by highly selective mass spectrometric detection. | Extraction of intact acyl-CoAs or conversion to acylcarnitines. | Often not required for intact acyl-CoAs, but can be used to improve sensitivity for free fatty acids. | High | Excellent for isomeric separation with appropriate chromatography. |
| Enzymatic Assays | Spectrophotometric or fluorometric detection of a product from an enzymatic reaction specific to the acyl-CoA of interest. | Cell or tissue lysis. | Not required. | High | Can be highly specific, but may be limited to a single analyte per assay. |
Quantitative Performance of Analytical Methods
The following table summarizes the quantitative performance of various LC-MS/MS-based methods for the analysis of short-chain acyl-CoAs and related compounds. Direct quantitative data for intact branched-chain fatty acyl-CoAs is limited in the literature; therefore, data for related short-chain acyl-CoAs and acylcarnitines are included to provide a benchmark for expected performance.
| Analyte | Method | Matrix | LOD | LOQ | Linearity (R²) | Recovery (%) | Reference |
| Acetyl-CoA | LC-MS/MS | Animal Tissues | - | 1.09 ng/mL | >0.99 | - | [1] |
| Malonyl-CoA | LC-MS/MS | Animal Tissues | - | 1.09 ng/mL | >0.99 | - | [1] |
| C5-Acylcarnitines | UPLC-MS/MS | Dried Blood Spots | <0.2 µmol/L | <0.2 µmol/L | >0.9977 | 96.8-105.2 | [2] |
| Isobutyrylcarnitine (B1203888) | LC-MS/MS | Human Plasma | - | - | - | - | [3] |
| Isovalerylcarnitine | UHPLC-MS/MS | Urine | - | - | - | - | [4] |
| Short-Chain Acyl-CoAs | UPLC-MS/MS | Plant Matrices | - | - | - | - | [5] |
LOD: Limit of Detection; LOQ: Limit of Quantification
Experimental Protocols
Extraction and Analysis of Short-Chain Acyl-CoAs by LC-MS/MS
This protocol is a generalized procedure for the extraction and analysis of short-chain acyl-CoAs from biological matrices, adapted from methodologies described for the analysis of various acyl-CoA species[6][7][8].
a. Sample Preparation and Extraction:
-
Homogenize frozen tissue or cell pellets in a cold extraction solution (e.g., 10% trichloroacetic acid or a mixture of acetonitrile (B52724) and isopropanol)[9][10].
-
Centrifuge the homogenate at a high speed (e.g., 17,000 x g) at 4°C to pellet proteins and cellular debris[10].
-
Collect the supernatant containing the acyl-CoAs.
-
For samples requiring further purification, a solid-phase extraction (SPE) step using a weak anion exchange or reversed-phase cartridge can be employed to remove interfering substances[7].
b. LC-MS/MS Analysis:
-
Chromatography:
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component with an ion-pairing agent (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic component (e.g., acetonitrile or methanol)[8][11].
-
The separation of isomeric BCFA-CoAs is critical and requires careful optimization of the chromatographic conditions[5].
-
-
Mass Spectrometry:
-
Utilize a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Monitor the specific precursor-to-product ion transitions for each BCFA-CoA of interest in Multiple Reaction Monitoring (MRM) mode. The characteristic neutral loss of the CoA moiety (507 Da) is often used for detection[11].
-
Indirect Analysis of BCFA-CoAs via Acylcarnitine Conversion
Due to the challenges of directly analyzing intact BCFA-CoAs, a common and well-validated approach is to measure their corresponding acylcarnitine esters[2][3][4][9][12].
a. Sample Preparation and Derivatization:
-
Extract acylcarnitines from the biological sample (e.g., plasma, dried blood spots) using a solvent precipitation method (e.g., with methanol).
-
For improved chromatographic retention and sensitivity, derivatization can be performed. A common method is butylation using butanolic HCl[12].
b. LC-MS/MS Analysis:
-
Chromatography:
-
Use a C18 or HILIC column for the separation of acylcarnitine isomers.
-
A gradient elution with a mobile phase of acetonitrile and water containing a modifier like formic acid is typically used.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ESI mode.
-
Monitor the characteristic precursor ion (the m/z of the butylated acylcarnitine) and a common product ion (e.g., m/z 85) in MRM mode.
-
Visualization of Analytical Workflow and Key Relationships
Caption: General workflow for the analysis of branched-chain fatty acyl-CoAs.
Caption: Metabolic relationship and corresponding analytical targets for BCFA-CoA analysis.
Conclusion
The analysis of branched-chain fatty acyl-CoAs presents significant analytical challenges, primarily due to their low abundance and the presence of isomers. While direct analysis of intact BCFA-CoAs by LC-MS/MS is the most desirable approach for obtaining a direct measure of their cellular concentrations, validated methods with comprehensive quantitative data are not widely available. Consequently, indirect methods, particularly the quantification of corresponding acylcarnitines by LC-MS/MS, are more commonly employed and offer robust and sensitive alternatives. GC-MS analysis of the hydrolyzed free fatty acids is another viable, albeit less direct, option.
For researchers and drug development professionals, the choice of method will be dictated by the specific requirements of their study. For high-throughput screening and clinical diagnostics, the analysis of acylcarnitines is often the preferred method. For in-depth metabolic studies where the direct measurement of the acyl-CoA pool is critical, the development and validation of a sensitive and selective LC-MS/MS method for intact BCFA-CoAs is recommended, building upon the chromatographic principles established for separating short-chain acyl-CoA isomers. As research in this area progresses, the availability of more validated methods for the direct analysis of BCFA-CoAs is expected to increase, further enhancing our understanding of their role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS method for the quantitation of OCT1 biomarker isobutyrylcarnitine in human plasma with clinical sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS: Distinguishing true isovaleric acidemia from pivalate derived interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular pan-chain acyl-CoA profiling reveals SLC25A42/SLC25A16 in mitochondrial CoA import and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Reference Ranges for 5-Methyltridecanoyl-CoA in Specific Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for establishing reference ranges of 5-Methyltridecanoyl-CoA in various cell types. Due to the limited availability of established reference ranges for this specific branched-chain acyl-CoA, this document focuses on providing the necessary framework for researchers to determine these values in their cell models of interest. We present available quantitative data for other acyl-CoA species to serve as a benchmark, detail robust experimental protocols for quantification, and offer a comparison of analytical platforms.
Data Presentation: A Starting Point for Comparison
| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[1][2][3] | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~8 | ~3 |
| C24:0-CoA | - | ~10 | <1 |
| C26:0-CoA | - | ~10 | <1 |
Note: Data from different sources may involve variations in experimental conditions and normalization methods (per cell number vs. per mg protein), affecting direct comparability. Researchers should establish their own baseline values using consistent methodologies.
Experimental Protocols
The accurate quantification of this compound requires meticulous sample preparation and sensitive analytical techniques. The following protocols provide a detailed guide for the extraction and analysis of acyl-CoAs from cultured cells.
Protocol 1: Acyl-CoA Extraction from Cultured Mammalian Cells
This protocol is designed for the extraction of a broad range of acyl-CoAs from adherent or suspension cell cultures.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 80% Methanol (B129727)
-
Internal Standard (e.g., C17:0-CoA)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
-
Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7)
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Lysis and Extraction:
-
Add 1 mL of ice-cold 80% methanol containing the internal standard to the cells.
-
Adherent cells: Use a cell scraper to scrape the cells in the cold methanol.
-
Suspension cells: Resuspend the cell pellet in the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the lysate vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.
-
-
Solvent Evaporation:
-
Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the reconstitution solvent for LC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification
For samples with high matrix interference, an additional SPE clean-up step can improve the quality of the data.
Materials:
-
SPE cartridges (e.g., C18 or anion-exchange)
-
Conditioning, wash, and elution solvents (specific to the SPE cartridge used)
-
Vacuum manifold
Procedure:
-
Cartridge Conditioning:
-
Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
-
Sample Loading:
-
Load the reconstituted cell extract (from Protocol 1, step 6) onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with an appropriate solvent to remove interfering substances. For C18 cartridges, a high-aqueous buffer is often used.
-
-
Elution:
-
Elute the acyl-CoAs from the cartridge using a high percentage of organic solvent, such as methanol or acetonitrile.
-
-
Solvent Evaporation and Reconstitution:
-
Dry the eluate and reconstitute the sample as described in Protocol 1, steps 5 and 6.
-
Protocol 3: LC-MS/MS Analysis of Acyl-CoAs
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoAs.
Instrumentation and Parameters:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion will be the [M+H]+ of the acyl-CoA, and a common product ion is m/z 428, corresponding to the phosphopantetheine moiety.
Mandatory Visualizations
Metabolic Pathway of this compound
The biosynthesis of this compound, a branched-chain fatty acyl-CoA, originates from the catabolism of branched-chain amino acids, such as leucine. The resulting branched-chain alpha-keto acid is converted to a short-chain branched acyl-CoA, which then serves as a primer for fatty acid synthase. The degradation occurs through alpha- and beta-oxidation pathways.
Caption: Biosynthesis and degradation of this compound.
Experimental Workflow for Acyl-CoA Quantification
This diagram illustrates the key steps involved in the quantification of this compound from cell culture samples.
Caption: Workflow for this compound quantification.
Comparison of Analytical Methods
The choice of analytical technique is critical for the accurate quantification of branched-chain fatty acids and their CoA esters. Below is a comparison of the two most common mass spectrometry-based methods.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile compounds in a gaseous mobile phase.[4][5] | Separates compounds in a liquid mobile phase.[4][5] |
| Sample Derivatization | Required for non-volatile fatty acids (e.g., FAMEs). | Generally not required for acyl-CoAs. |
| Sensitivity | High, especially for volatile compounds. | Very high, particularly with modern instrumentation. |
| Specificity | Good, but can have challenges with isomeric separation. | Excellent, especially with tandem MS (MS/MS) for structural confirmation. |
| Compound Coverage | Best for volatile and semi-volatile compounds. | Broad coverage, including non-volatile and thermally labile molecules like acyl-CoAs. |
| Throughput | Can be lower due to longer run times and derivatization steps. | Higher throughput is often achievable. |
| Recommendation for this compound | Less suitable due to the non-volatile nature of the CoA ester. | The recommended method for its high sensitivity, specificity, and direct analysis capabilities.[6] |
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. gentechscientific.com [gentechscientific.com]
- 5. conquerscientific.com [conquerscientific.com]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of Enzyme Activity with 5-Methyltridecanoyl-CoA as a Substrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic activity utilizing 5-Methyltridecanoyl-CoA as a substrate. The information presented herein is intended to support research and development efforts in metabolic pathways and drug discovery.
Introduction
This compound is a branched-chain acyl-CoA molecule that is implicated in various metabolic processes. Understanding the enzymatic specificity for this substrate is crucial for elucidating its metabolic fate and for the development of targeted therapeutic interventions. This guide focuses on two key enzyme families: acyl-CoA synthetases, responsible for the activation of 5-methyltridecanoic acid to its CoA thioester, and phytanoyl-CoA dioxygenase (PHYH), an enzyme involved in the subsequent catabolism of branched-chain fatty acids.
Enzyme Specificity and Performance
The metabolism of 5-methyltridecanoic acid is initiated by its activation to this compound by a long-chain acyl-CoA synthetase (ACSL). While the specific isoform that preferentially activates 5-methyltridecanoic acid is not definitively established in the reviewed literature, ACSL5 is a known long-chain acyl-CoA synthetase with broad substrate specificity. Following its activation, this compound is a potential substrate for the peroxisomal enzyme phytanoyl-CoA dioxygenase (PHYH), which is known to hydroxylate 3-methyl-branched acyl-CoAs.
Phytanoyl-CoA Dioxygenase (PHYH)
PHYH is a key enzyme in the alpha-oxidation pathway, responsible for the breakdown of 3-methyl-branched fatty acids. Its activity is not restricted to its primary substrate, phytanoyl-CoA. Studies have shown that PHYH exhibits activity towards a range of 3-methyl-branched acyl-CoAs.
Qualitative Substrate Specificity of Human PHYH:
| Substrate Class | Activity | Reference |
| Phytanoyl-CoA | Active | [1][2] |
| 3-Methyl-branched acyl-CoAs (chain length ≥ C7) | Active | [1][2] |
| 2-Methyl-branched acyl-CoAs | Inactive | [1] |
| 4-Methyl-branched acyl-CoAs | Inactive | [1] |
| Long and very long straight-chain acyl-CoAs | Inactive | [1] |
While direct kinetic data for this compound with PHYH is not available in the reviewed literature, the established activity of PHYH towards various 3-methylacyl-CoA esters suggests that this compound, being a 5-methyl branched acyl-CoA, would likely be a substrate, although potentially with different kinetic parameters. A study on recombinant human PHYH reported an apparent Michaelis constant (Km) of 40.8 µM for racemic 3-methylhexadecanoyl-CoA.
Acyl-CoA Synthetase Long-Chain Family Member 5 (ACSL5)
Experimental Methodologies
Determination of Phytanoyl-CoA Dioxygenase (PHYH) Activity
The activity of PHYH can be determined by monitoring the conversion of the acyl-CoA substrate to its hydroxylated product. A common method involves the use of radiolabeled substrates and analysis by high-performance liquid chromatography (HPLC).
Protocol for PHYH Activity Assay:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), ATP, MgCl2, coenzyme A, (NH4)2Fe(SO4)2, 2-oxoglutarate, ascorbate, dithiothreitol, and the radiolabeled substrate (e.g., [1-14C]this compound).
-
Enzyme: Add the purified recombinant PHYH enzyme or a cell lysate containing the enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a quenching solution, such as a mixture of isopropanol, heptane, and sulfuric acid (Dole's solution).
-
Extraction and Analysis: Extract the acyl-CoA esters and analyze the reaction products by reverse-phase HPLC coupled with a radioactivity detector to quantify the formation of the hydroxylated product.[5]
Determination of Acyl-CoA Synthetase (ACSL) Activity
The activity of ACSL enzymes can be measured using a radiometric assay that quantifies the formation of the acyl-CoA product from a radiolabeled fatty acid.
Protocol for ACSL Activity Assay:
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.4), MgCl2, dithiothreitol, ATP, coenzyme A, and a radiolabeled fatty acid substrate (e.g., [1-14C]5-methyltridecanoic acid) complexed with fatty acid-free bovine serum albumin (BSA).
-
Enzyme Source: Add the purified ACSL enzyme or a cell lysate to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a specific time (e.g., 10 minutes).
-
Termination and Extraction: Terminate the reaction by adding Dole's solution. Perform a liquid-liquid extraction with n-heptane to separate the unreacted fatty acid (which partitions into the organic phase) from the acyl-CoA product (which remains in the aqueous phase).
-
Quantification: Measure the radioactivity in the aqueous phase using a liquid scintillation counter to determine the amount of acyl-CoA produced.[6]
Visualizing the Metabolic Pathway and Experimental Workflow
Caption: Metabolic activation and initial oxidation of 5-Methyltridecanoic Acid.
Caption: Workflow for determining enzyme activity with this compound.
References
- 1. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Mammalian long-chain acyl-CoA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACSL5 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Methodological Guide to the Comparative Analysis of 5-Methyltridecanoyl-CoA Levels in Diverse Bacterial Strains
A Comparative Analysis of 5-Methyltridecanoyl-CoA Levels in Different Bacterial Strains: A Methodological Guide
Quantitative Data on Acyl-CoA Levels in Selected Bacteria
The following table provides an illustrative example of how quantitative data for acyl-CoA thioesters can be presented. The data is based on findings for various short-chain acyl-CoAs in different bacterial species and serves as a template for the comparative analysis of this compound.[1] Actual concentrations of this compound would need to be determined experimentally.
| Acyl-CoA | Corynebacterium glutamicum LYS-9 (nmol/g DCW) | Streptomyces albus J1074 (nmol/g DCW) | Pseudomonas putida KT2440 (nmol/g DCW) |
| Acetyl-CoA | ~50 | ~20 | ~150 |
| Malonyl-CoA | ~10 | ~5 | ~20 |
| Methylmalonyl-CoA | ~200 | ~3000 | Not Reported |
| Succinyl-CoA | ~100 | ~10 | ~280 |
| Butyryl/Isobutyryl-CoA | ~5 | Not Reported | Not Reported |
| This compound | To Be Determined | To Be Determined | To Be Determined |
DCW: Dry Cell Weight. Data is derived from studies on short-chain acyl-CoA quantification and should be considered illustrative for the purpose of this guide.[1]
Experimental Protocols
A robust and validated methodology is crucial for the accurate quantification of acyl-CoA species. The following protocol is a synthesis of established methods for the extraction and analysis of short-chain acyl-CoAs from bacterial cells.[1][2]
Sample Collection and Quenching
-
Objective: To rapidly halt metabolic activity and preserve the intracellular acyl-CoA pool.
-
Procedure:
-
Rapidly withdraw a defined volume of bacterial culture (e.g., corresponding to 1-5 mg of cell dry weight).
-
Immediately quench the metabolic activity by transferring the cell suspension into a pre-cooled quenching solution (e.g., 60% aqueous methanol (B129727) at -20°C). The volume of the quenching solution should be at least five times the volume of the cell suspension.
-
Centrifuge the quenched cell suspension at a low temperature (e.g., -20°C) to pellet the cells.
-
Discard the supernatant and store the cell pellet at -80°C until extraction.
-
Metabolite Extraction
-
Objective: To efficiently lyse the cells and extract the acyl-CoA thioesters.
-
Procedure:
-
Resuspend the frozen cell pellet in a pre-chilled extraction buffer (e.g., a mixture of methanol, acetonitrile, and 0.1 M formic acid).
-
Lyse the cells using mechanical disruption, such as bead beating or sonication, while keeping the samples on ice to prevent degradation.
-
Centrifuge the lysate at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
Quantification by LC-MS/MS
-
Objective: To separate and quantify the concentration of this compound and other acyl-CoAs.
-
Procedure:
-
Analyze the metabolite extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the acyl-CoAs using a suitable reversed-phase LC column.
-
Detect and quantify the target molecules using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound will need to be determined using a pure standard.
-
Create a standard curve using a synthetic this compound standard of known concentrations to enable absolute quantification.
-
Metabolic Pathways and Visualization
This compound is a branched-chain fatty acyl-CoA, and its synthesis is linked to the general fatty acid biosynthesis pathways in bacteria. The following diagrams illustrate the experimental workflow and the fatty acid synthesis pathway.
Caption: Experimental workflow for the quantification of acyl-CoAs.
Caption: Simplified pathway for branched-chain fatty acid biosynthesis.
Concluding Remarks
A comparative analysis of this compound levels across different bacterial strains has the potential to uncover novel metabolic phenotypes and inform drug discovery efforts. While direct comparative data is currently scarce, the methodologies for such an investigation are well-established. By employing rigorous experimental protocols for metabolite extraction and quantification, researchers can generate valuable datasets. The provided templates for data presentation and pathway visualization offer a blueprint for structuring and interpreting these findings. Such studies are crucial for advancing our understanding of bacterial fatty acid metabolism and for the development of next-generation therapeutics.[3][4][5]
References
- 1. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Regulation of fatty acid metabolism in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchmap.jp [researchmap.jp]
- 5. Bacterial fatty acid metabolism in modern antibiotic discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 5-Methyltridecanoyl-CoA: A Procedural Guide
Hazard Profile and Safety Precautions
Based on analogous compounds, 5-Methyltridecanoyl-CoA is anticipated to cause skin and eye irritation.[1][2] Some related chemicals may also exhibit acute oral toxicity, skin sensitization, and potential reproductive toxicity, and are often considered harmful to aquatic life with long-lasting effects.[3] Therefore, adherence to standard laboratory safety protocols is imperative.
Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Gloves | Nitrile rubber, minimum 0.11 mm thickness | To prevent skin contact.[4] |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and eye irritation.[1] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Required if generating dusts or aerosols | To prevent inhalation.[4] |
Step-by-Step Disposal Procedure
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling this compound, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Designate a specific area for waste collection, away from general laboratory traffic.
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated consumables (e.g., pipette tips, microfuge tubes), and absorbent materials used for spills in a clearly labeled, sealed container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, labeled, leak-proof container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the primary associated hazards (e.g., "Irritant," "Harmful if Swallowed").
3. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For small spills, use an appropriate absorbent material to contain and collect the substance.[1]
-
Avoid generating dust or aerosols.
-
Place the used absorbent material into the designated solid hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Ensure the area is well-ventilated.[1]
4. Final Disposal:
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[3]
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal.
-
Do not dispose of this compound down the drain or in the regular trash.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for 5-Methyltridecanoyl-CoA
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Methyltridecanoyl-CoA was not located. The following guidance is based on safety protocols for structurally similar compounds and general best practices for handling acyl-CoA compounds in a laboratory setting. Researchers should always conduct a thorough risk assessment before beginning any experiment.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles.[1] A face shield is recommended when there is a risk of splashing.[1][2] | Protects eyes from splashes and aerosols. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[3][4] | Protects skin from direct contact. |
| Body Protection | A clean lab coat or a disposable gown is required.[3][4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A fit-tested N95 respirator or higher may be necessary if aerosols or dust are generated.[4] | Prevents inhalation of the compound. |
| Footwear | Closed-toe shoes that fully cover the foot.[3] | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
Workflow for Handling this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
